HIR1 protein
Description
Overview of HIR1 Protein as a Key Eukaryotic Regulator
HIR1 is a crucial eukaryotic protein that functions primarily within the HIR complex. This complex is a histone chaperone, meaning it is involved in the assembly and disassembly of nucleosomes, the fundamental units of chromatin. The HIR complex, including HIR1, is particularly noted for its role in replication-independent chromatin assembly, a process vital for various cellular functions outside of DNA replication, such as transcription and DNA repair researchgate.netembopress.orgoup.com. By regulating the deposition of histones, particularly the histone H3 variant H3.3, the HIR complex influences chromatin structure and, consequently, gene expression embopress.orgontosight.airesearchgate.net. In Saccharomyces cerevisiae, the HIR complex, comprising Hir1p, Hir2p, Hir3p, and Hpc2p, is essential for the periodic repression of histone gene transcription during the cell cycle and contributes to transcriptional silencing at specific genomic loci uniprot.orgyeastgenome.orgnih.govuniprot.orgthebiogrid.org. The human homolog, HIRA, similarly cooperates with ASF1A to promote replication-independent chromatin assembly and is required for the periodic repression of histone gene transcription uniprot.orgstring-db.org.
Historical Context of HIR1 Discovery and Initial Characterization
The initial characterization of this compound stems from genetic studies in the budding yeast Saccharomyces cerevisiae. Mutations in the HIR1 gene were found to affect the cell cycle regulation of histone gene transcription, leading to their derepression nih.govnih.gov. This early work established HIR1 (then referred to as Hir1p) and its partner HIR2 (Hir2p) as negative regulators or corepressors of histone gene expression nih.govnih.gov. The discovery that these proteins influenced transcription without directly binding DNA suggested they functioned as a new class of transcriptional corepressors, likely acting as part of a complex nih.gov. The identification of the HIR complex, also involving Hir3p and Hpc2p, solidified the understanding of Hir1p's role within a multiprotein machinery governing histone dynamics and gene regulation yeastgenome.orgthebiogrid.org.
Evolutionary Conservation of this compound Homologs Across Diverse Species
The functional importance of HIR1 is underscored by the evolutionary conservation of its homologs across a wide range of eukaryotic organisms, from yeast to plants and humans researchgate.netresearchgate.netresearchgate.netoup.com. While the core function in replication-independent chromatin assembly is largely conserved, specific roles and interacting partners can vary, reflecting the diverse biological contexts in which these proteins operate.
In Saccharomyces cerevisiae, Hir1p is a well-characterized subunit of the HIR complex, which also includes Hir2p, Hir3p, and Hpc2p uniprot.orgyeastgenome.orgthebiogrid.org. This complex is crucial for replication-independent chromatin assembly and the cell cycle-regulated transcription of histone genes oup.comuniprot.orguniprot.org. Hir1p, along with Hir2p, acts as a transcriptional corepressor for histone genes nih.govnih.gov. The HIR complex cooperates with the histone chaperone ASF1 to facilitate replication-independent histone deposition embopress.orgoup.comuniprot.orgebi.ac.uk. Studies have shown that the HIR complex acts as a specific chaperone for histones H3/H4 in nucleosome assembly researchgate.net. Hir1p contains an N-terminal domain with WD40 repeats, often implicated in protein-protein interactions, and a C-terminal domain yeastgenome.orgresearchgate.net. These domains are involved in interactions with other proteins, including components of the HIR complex and transcriptional regulators uniprot.orgyeastgenome.org.
The human homolog of yeast Hir1p and Hir2p is the Histone Regulatory A (HIRA) protein uniprot.orgoup.comwikipedia.org. HIRA functions in a complex with UBINUCLEIN 1 (UBN1) and CALCINEURIN BINDING PROTEIN 1 (CABIN1), and interacts with ASF1A, mirroring the cooperative relationship between the yeast HIR complex and Asf1 ontosight.airesearchgate.netuniprot.orgstring-db.org. The human HIRA complex is primarily responsible for the replication-independent deposition of the histone variant H3.3 embopress.orgontosight.airesearchgate.netnih.govnih.gov. This process is important for the formation of chromatin structures associated with actively transcribed genes, telomeres, and centromeres ontosight.ai. HIRA is also involved in the formation of senescence-associated heterochromatin foci (SAHF) and plays a role in the cellular response to DNA damage string-db.orgnih.govnih.gov. The N-terminal region of human HIRA contains WD repeats, similar to yeast Hir1p, and the protein also contains a conserved B domain that mediates interaction with ASF1A researchgate.net.
Plants possess a family of Hypersensitive-Induced Reaction (HIR) proteins that share homology with yeast HIR1 and human HIRA nih.govnih.gov. In Arabidopsis thaliana, there are several HIR proteins, including AtHIR1 uniprot.orgarabidopsis.orguniprot.org. These proteins have been implicated in plant defense responses, particularly in the hypersensitive response (HR), a form of programmed cell death that helps limit the spread of pathogens nih.govnih.govuniprot.organr.fr. Arabidopsis HIR proteins are localized to the plasma membrane and may be involved in regulating ion channels and hydrogen peroxide signaling, which are crucial for defense mechanisms uniprot.organr.fr. They have also been shown to interact with immune receptors and aquaporins anr.frfrontiersin.org.
In Oryza sativa (rice), OsHIR1 is a member of the HIR gene family and is also associated with the hypersensitive response and disease resistance nih.govnih.govresearchgate.netfrontiersin.org. OsHIR1 is primarily localized to the plasma membrane and its expression can be induced by pathogen challenge nih.govresearchgate.net. Studies suggest that OsHIR1 may function by triggering hypersensitive cell death and enhancing resistance to bacterial pathogens nih.govresearchgate.net. OsHIR1 exhibits high sequence similarity to HIR homologs in other plant species nih.gov.
Plant Hypersensitive-Induced Reaction (HIR) Proteins (e.g., Arabidopsis thaliana HIR1, OsHIR1)
Broad Categories of HIR1-Mediated Biological Processes
Research findings highlight several broad categories of biological processes influenced by HIR1 proteins:
Plant Defense and Hypersensitive Response (HR): In plants, HIR proteins, including HIR1 homologues, are strongly associated with the hypersensitive response, a form of programmed cell death that occurs at the site of infection to limit pathogen spread. nih.govfrontiersin.orgmdpi.com They are involved in both PAMP-triggered immunity and effector-triggered immunity. nih.gov Studies in species like rice, maize, barley, tobacco, and Arabidopsis thaliana have shown that HIR protein expression is linked to localized host cell death and enhanced disease resistance against bacterial and viral pathogens. nih.govfrontiersin.orgmdpi.combiorxiv.org They can interact with plant immune receptors and other membrane-associated defense proteins. biorxiv.org
Chromatin Assembly and Gene Regulation (Yeast): In yeast species such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, HIR1 is a key subunit of the HIR complex. ebi.ac.ukyeastgenome.orguniprot.org This complex plays a critical role in replication-independent chromatin assembly, a process distinct from the chromatin assembly that occurs during DNA replication. ebi.ac.ukyeastgenome.orguniprot.org The HIR complex, via HIR1, is also essential for the periodic repression of histone gene transcription during the cell cycle and contributes to nucleosome formation, heterochromatic gene silencing, and the formation of functional kinetochores. yeastgenome.orguniprot.orgoup.com HIR1 acts as a transcriptional corepressor for histone genes. yeastgenome.orguniprot.orgoup.com
Stress Responses (Plants): Beyond pathogen defense, plant HIR proteins are also implicated in responses to various abiotic stresses, such as drought and low temperature, and are responsive to hormone treatments. frontiersin.org This suggests a broader role in plant adaptation to environmental challenges.
Membrane Organization and Transport (Plants): Plant HIR proteins, particularly localized to the plasma membrane, are thought to influence membrane organization and can interact with components of transport machinery. nih.govfrontiersin.orgbiorxiv.organr.fr For instance, Arabidopsis thaliana HIR2 has been shown to interact with the iron transporter IRT1 and other proteins involved in iron acquisition, suggesting a role in regulating metal homeostasis. anr.fr They may also affect plasma membrane receptor pathways. biorxiv.org
Regulation of Cell Death (Plants and Yeast): While in plants HIR1 is a positive regulator of HR-like cell death uniprot.org, in yeast, overexpression of HIR1 has been observed to suppress apoptotic phenotypes in certain mutants, indicating a complex role in cell death regulation that can vary by organism and context. oup.com
The diverse roles of HIR1 proteins across different organisms highlight their multifaceted nature and importance in fundamental cellular processes. The table below summarizes some of the broad categories of HIR1-mediated biological processes and the organisms in which they have been studied.
| Biological Process Category | Organisms Studied | Key Functions / Associations |
| Plant Defense & Hypersensitive Response | Arabidopsis thaliana, Rice, Maize, Barley, Tobacco, Coffee | Mediates HR cell death, disease resistance, PAMP/effector-triggered immunity, interacts with immune receptors. nih.govfrontiersin.orgmdpi.combiorxiv.org |
| Chromatin Assembly & Gene Regulation | Saccharomyces cerevisiae, Schizosaccharomyces pombe | Component of HIR complex, replication-independent chromatin assembly, histone gene repression, heterochromatic silencing. ebi.ac.ukyeastgenome.orguniprot.orgoup.com |
| Stress Responses (Abiotic) | Rice, Wheat, Apple | Involved in drought, cold, and hormone responses. frontiersin.org |
| Membrane Organization & Transport | Arabidopsis thaliana, Rice | Plasma membrane localization, influences membrane microdomains, involved in iron uptake and metal homeostasis. nih.govfrontiersin.orgbiorxiv.organr.fr |
| Regulation of Cell Death | Plants, Saccharomyces cerevisiae | Positive regulator of HR-like death (plants), suppressor of apoptotic phenotypes (yeast). uniprot.orgoup.com |
Properties
CAS No. |
149720-54-7 |
|---|---|
Molecular Formula |
C21H16BrN3 |
Synonyms |
HIR1 protein |
Origin of Product |
United States |
Gene and Protein Characteristics of Hir1
Genomic Organization and Transcriptional Regulation of HIR1 Gene Expression
The genomic organization of the HIR1 gene varies across species. In Saccharomyces cerevisiae, HIR1 (also known as YBL008W) is a gene encoding a protein involved in the regulation of histone gene transcription. yeastgenome.orgyeastgenome.org The HIR complex, which includes Hir1p, Hir2p, Hir3p, and Hpc2p, is a nucleosome assembly complex that regulates heterochromatic gene silencing and histone gene expression. yeastgenome.orgyeastgenome.org In plants, such as Oryza sativa (rice), the HIR gene family consists of multiple members (e.g., OsHIR1-OsHIR6), and their gene structures are largely conserved, typically featuring 3-5 introns and 2-3 exons. frontiersin.org Analyses of conserved motifs and gene structure in rice HIR genes indicate evolutionary conservation of functional domains. frontiersin.org In Arabidopsis thaliana, the HIR family comprises four members (HIR1 to HIR4). anr.fr
Transcriptional regulation of HIR1 gene expression is linked to its role in histone gene regulation and chromatin assembly. In Saccharomyces cerevisiae, the HIR complex represses histone gene expression primarily outside of S phase. oncotarget.com The HIR complex localizes to specific DNA sequences, such as the NEG (Negative) region at the center of divergent histone gene promoters, to inhibit transcription. oncotarget.comnih.gov This repression is mediated through the complex's histone chaperone activity, which assembles nucleosomes that can block the recruitment of transcription machinery. oncotarget.comnih.gov
Constitutive Expression Patterns
In Saccharomyces cerevisiae, HIR1 and HIR2 genes are expressed constitutively under conditions that lead to either repression or derepression of the HTA1 gene, which encodes histone H2A. yeastgenome.orgyeastgenome.orgnih.govtandfonline.comnih.gov This constitutive expression suggests that the regulatory activity of the HIR complex is likely controlled at a post-transcriptional level or through the assembly and localization of the complex itself, rather than by fluctuating HIR1 transcript levels.
Promoter Elements and Regulatory Factors
While specific promoter elements for HIR1 itself are not extensively detailed in the provided search results, the regulation of histone genes by the HIR complex involves the recognition of specific DNA elements like the NEG region in yeast. oncotarget.comnih.gov Transcriptional regulation in plants often involves various cis-acting elements in promoter regions that respond to phytohormones, stress, light, and other factors, as observed in studies of other plant genes. biorxiv.orgbiorxiv.org However, direct information on the specific cis-acting elements and transcription factors regulating HIR1 gene expression across different organisms is limited in the provided context.
Protein Domain Architecture and Functional Motifs
Hir1p is characterized by distinct protein domains crucial for its function in chromatin regulation and protein-protein interactions.
WD40 Repeat Domains and Their Role in Protein-Protein Interactions
In Saccharomyces cerevisiae, Hir1p (840 amino acids, ~93 kDa) contains seven copies of a canonical β-transducin or WD40 repeat in its N-terminal domain (amino acids 1 to 389). researchgate.netoup.comnih.govresearchgate.net WD40 repeats are short motifs (~40 amino acids) often ending in a Trp-Asp (W-D) dipeptide. ebi.ac.uk These repeats typically fold into a β-propeller structure and serve as platforms for protein-protein interactions. oup.comnih.govresearchgate.netebi.ac.uk In Hir1p, these WD40 repeats are postulated to mediate protein-protein interactions. researchgate.netresearchgate.net Research indicates that the Hir1p WD repeats functionally interact with transcriptional regulators such as Spt4p, Spt5p, and Spt6p, suggesting their role in directing Hir1p to different protein complexes. oup.comnih.govresearchgate.net The WD40 domain of the human homolog HIRA, which also contains seven WD40 repeats, is essential for replication-independent nucleosome assembly by mediating the deposition of histones H3 and H4 onto DNA. jst.go.jp
SPFH (Stomatin/Prohibitin/Flotillin/HIK) Structural Domain in Plant HIRs
In plants, HIR proteins are members of the PID (Proliferation, Ion, and Death) superfamily and characteristically contain the stomatin/prohibitin/flotillin/HflK/C (SPFH) structural domain, also known as the prohibitin domain or band seven domain. frontiersin.orgmdpi.comapsnet.orgnih.gov This domain is essential for various cellular processes, including ion channel regulation, cell proliferation, and apoptosis. frontiersin.org The SPFH domain is present in prokaryotes and eukaryotes and is often localized to cellular membranes. mdpi.comnih.gov In Oryza sativa, all identified OsHIR proteins contain the conserved SPFH domain. frontiersin.org Similarly, HIR proteins from Coffea species contain the characteristic SPFH/Band 7 domain, which spans almost the entire length of the proteins and is present in cellular membranes. mdpi.com The presence of the SPFH domain in plant HIR proteins and their structural similarity to other SPFH-containing proteins like stomatins and prohibitins suggest potential roles in ion channel regulation, although the precise molecular function in plant cell death execution is still being investigated. apsnet.orgnih.gov In Arabidopsis thaliana, HIR proteins (HIR1-HIR4) are described as SPFH/Band 7/PHB domain-containing membrane-associated proteins. utoronto.caarabidopsis.org Arabidopsis HIR1 (AtHIR1) is localized to the cell membrane, including the plasma membrane, and is involved in dampening immune responses. arabidopsis.orguniprot.org
Nuclear Targeting Signals and Repression Domains
Hir1p functions as a nuclear protein and contains a nuclear targeting signal. nih.govtandfonline.com In Saccharomyces cerevisiae, Hir1p has a bipartite nuclear localization signal spanning residues 426 to 443. researchgate.netresearchgate.net Nuclear localization signals (NLSs) are short amino acid sequences recognized by nuclear transport receptors to facilitate import into the nucleus. plos.org
Functional dissection of yeast Hir1p has revealed two separate repression domains. oup.comnih.govresearchgate.net One repression domain is located in the N-terminus, coinciding with the region containing the seven WD40 repeats (amino acids 1-389). oup.comnih.govresearchgate.net The second repression domain is found in the remaining C-terminal amino acids (amino acids 390-840). oup.comnih.govresearchgate.net Both of these domains can independently repress transcription when artificially recruited to a promoter. oup.comresearchgate.net The ability of Hir1p to function as a transcriptional corepressor, without directly contacting DNA, is mediated through these repression domains and its interaction with other proteins. oup.comnih.gov
Data Tables
| Feature | Saccharomyces cerevisiae Hir1p | Arabidopsis thaliana AtHIR1 | Oryza sativa OsHIRs (General) | Coffea spp. HIRs (General) |
| Protein Length (approx.) | 840 amino acids researchgate.netresearchgate.net | 286 amino acids uniprot.org | ~30 kDa (protein size) nih.gov | Varied, conserved length mdpi.com |
| Molecular Weight (approx.) | 93.8 kDa researchgate.netresearchgate.net | - | - | - |
| Conserved Domains | WD40 repeats researchgate.netoup.comnih.govresearchgate.net | SPFH/Band 7/PHB domain utoronto.caarabidopsis.org | SPFH domain frontiersin.orgmdpi.comapsnet.orgnih.gov | SPFH/Band 7 domain mdpi.com |
| Number of WD40 Repeats | 7 researchgate.netoup.comnih.govresearchgate.net | - | - | - |
| Nuclear Localization Signal | Bipartite (residues 426-443) researchgate.netresearchgate.net | - | - | - |
| Repression Domains | N-terminal (WD40) and C-terminal oup.comnih.govresearchgate.net | - | - | - |
| Typical Introns in Gene | - | - | 3-5 frontiersin.org | - |
| Typical Exons in Gene | - | - | 2-3 frontiersin.org | - |
| Subcellular Localization | Nucleus nih.govtandfonline.com | Cell membrane, Plasma membrane arabidopsis.orguniprot.org | Plasma membrane, minor tonoplast nih.gov | Cellular membranes mdpi.com |
Detailed Research Findings
In Saccharomyces cerevisiae, mutations in HIR1 and HIR2 synergize with mutations in Chromatin Assembly Factor I (CAF-1) to decrease telomeric and silencing at the HML loci. yeastgenome.orgyeastgenome.org
The HIR complex's binding to nucleosomes in vitro forms a distinct protein/DNA complex resistant to remodeling by SWI/SNF. yeastgenome.orgyeastgenome.org
Artificial recruitment of Hir1p to the HTA1 promoter can repress transcription independently of Hir2p. oup.comnih.govresearchgate.net
Overexpression of the Hir1p WD repeats in a hir1Δ strain complemented its Hir⁻ phenotype, while overexpression of the C-terminus caused both Hir⁻ and Spt⁻ phenotypes in a wild-type strain. oup.comnih.govresearchgate.net
The Hir1p C-terminus physically interacts in vivo with Hir2p. oup.comnih.govresearchgate.net
In rice, OsHIR1 primarily localizes to the plasma membrane, and this localization is enhanced by its interaction partner, OsLRR1. nih.gov Transgenic Arabidopsis thaliana expressing OsHIR1 showed increased resistance to Pseudomonas syringae pv. tomato DC3000 and produced spontaneous hypersensitive response lesions. nih.gov
Plant HIR proteins, containing the SPFH domain, have been implicated in plant defense responses and programmed cell death (PCD). mdpi.comapsnet.orgnih.gov
In Arabidopsis, HIR2 interacts with the root iron transporter IRT1, suggesting a role for HIR proteins in the regulation of the iron acquisition machinery and maintenance of metal homeostasis. anr.fr
Subcellular Compartmentalization of HIR1 Protein
Nuclear Localization
In Saccharomyces cerevisiae, Hir1p is a nuclear protein and contains a bipartite nuclear localization signal. yeastgenome.orguniprot.orgresearchgate.netnih.gov It functions within the nucleus as part of the HIR complex, regulating histone gene transcription and chromatin assembly. yeastgenome.orguniprot.orgontosight.ai The human homologue, HIRA, is also a nuclear protein, with a minor fraction tightly associated with the nuclear matrix and most molecules extractable. nih.gov
In plants, while HIR proteins are predominantly found in membranes, some studies report a minor portion localizing to the nucleus. frontiersin.org
Membrane Localization (Plasma Membrane, Tonoplast, Golgi Apparatus, Plasmodesma, Plastid in Plants)
In plants, HIR proteins are predominantly localized to the plasma membrane. frontiersin.orgnih.govnih.govresearchgate.netnih.gov This localization is consistent with their role in plant defense responses, particularly the hypersensitive response (HR), which is often initiated at the plasma membrane upon pathogen recognition. nih.govnih.govnih.gov
Studies on rice HIR1 (OsHIR1) using electron microscopy showed that it mainly localizes to the plasma membrane, with a minor portion found in the tonoplast (plant-type vacuole). nih.govnih.govresearchgate.net The plasma membrane localization of OsHIR1 was observed to be enhanced by its interaction partner, OsLRR1. nih.govnih.govresearchgate.net
Arabidopsis thaliana HIR1 (AtHIR1) is also reported to be localized to the plasma membrane. arabidopsis.orguniprot.org AtHIR proteins are enriched in membrane microdomains, also known as detergent-resistant microdomains (DRMs), which are thought to serve as platforms for signaling processes. nih.govnih.gov
In addition to the plasma membrane and tonoplast, UniProt data for Arabidopsis thaliana HIR1 indicates localization to the Golgi apparatus, plasmodesma, and plastid. arabidopsis.orguniprot.org
Here is a summary of reported subcellular localizations for plant HIR1:
| Cellular Compartment | Organism | Source(s) | Notes |
| Plasma Membrane | Arabidopsis thaliana, Rice | frontiersin.orgnih.govarabidopsis.orguniprot.orgnih.govnih.govresearchgate.netnih.govresearchgate.net | Predominant localization, enriched in microdomains |
| Tonoplast | Rice | frontiersin.orgnih.govnih.govresearchgate.net | Minor portion |
| Golgi apparatus | Arabidopsis thaliana | arabidopsis.orguniprot.org | Reported localization |
| Plasmodesma | Arabidopsis thaliana | arabidopsis.orguniprot.orgbiorxiv.org | Reported localization |
| Plastid | Arabidopsis thaliana | arabidopsis.orguniprot.org | Reported localization |
| Nucleus | Various Plants | frontiersin.org | Minor portion reported |
The localization of HIR1 to multiple membrane compartments and the nucleus suggests diverse roles in cellular processes, including defense signaling, membrane organization, and potentially nuclear functions related to gene regulation.
Compound Table
Molecular Complexes and Protein Protein Interactions of Hir1
Interactions with Chromatin Remodeling Complexes
SWI/SNF Complex and Its Antagonistic Relationship with HIR
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a subfamily of ATP-dependent chromatin remodeling complexes found in eukaryotes. wikipedia.org These complexes are composed of multiple protein subunits and utilize the energy from ATP hydrolysis to alter the structure of chromatin, primarily by sliding or ejecting nucleosomes. wikipedia.orgrcsb.org This remodeling activity makes DNA regions more accessible to other factors, including transcription factors, thereby influencing gene activation or repression. wikipedia.org
In Saccharomyces cerevisiae, the HIR (Histone Regulation) complex, which includes Hir1p and Hir2p, functions as a transcriptional corepressor, particularly for histone genes. yeastgenome.org Genetic and biochemical studies have indicated a functional relationship and physical interactions between the HIR complex, including Hir1p, and the SWI/SNF complex. yeastgenome.orgnih.gov The HIR complex associates with SWI/SNF complexes at histone gene promoters. yeastgenome.org
An antagonistic relationship exists between the HIR complex and the SWI/SNF complex in regulating gene expression. The HIR complex is involved in repressing histone gene transcription and promoting histone deposition, contributing to a repressive chromatin structure. yeastgenome.orgsdbonline.org Conversely, the SWI/SNF complex is generally known to antagonize chromatin-mediated transcriptional repression by remodeling nucleosomes to facilitate gene activation. wikipedia.orgsdbonline.org
Research suggests that SWI/SNF activity can relieve HIR-mediated repression. yeastgenome.orgsdbonline.org The binding of the HIR complex to nucleosomes in vitro can form a distinct protein/DNA complex that is resistant to remodeling by SWI/SNF. yeastgenome.orgcore.ac.uk This suggests a potential mechanism where HIR establishes a stable repressive chromatin state that SWI/SNF must overcome for activation. The physical interaction between Hir1p and SWI/SNF components might facilitate the recruitment of SWI/SNF to HIR-repressed promoters, allowing SWI/SNF to counteract the repressive chromatin structure mediated by the HIR proteins. sdbonline.org Studies have also observed antagonistic effects of SWI/SNF and other corepressor complexes like Tup1-Ssn6 on chromatin structure over extensive regions. embopress.org
Interactions with Transcriptional Regulators
HIR1 protein, as a corepressor, interacts with various transcriptional regulators to modulate gene expression. These interactions are crucial for targeting HIR1 to specific promoters and mediating its repressive function.
Spt4p, Spt5p, Spt6p
Spt4p, Spt5p, and Spt6p are components of a transcription elongation complex. nih.gov In Saccharomyces cerevisiae, mutations in the SPT4, SPT5, and SPT6 genes exhibit phenotypes similar to those of mutations in the HIR genes, suggesting a functional relationship. nih.gov
Biochemical studies have shown that Spt4p and Hir1p interact. nih.gov Furthermore, the WD repeats in the N-terminus of Hir1p have been found to functionally interact with the SPT4, SPT5, and SPT6 gene products. oup.com This suggests that the WD repeats of Hir1p may play a role in directing Hir1p to different protein complexes, potentially including those involving Spt4p, Spt5p, and Spt6p. oup.com The Spt4p/Spt5p/Spt6p complex is known to be involved in nucleosome assembly or stabilization and transcription elongation. nih.gov The functional interaction between Hir1p and these proteins might link HIR-mediated repression with processes related to transcription elongation and chromatin structure maintenance.
Tup1p
Tup1p, along with its partner Ssn6p (Cyc8p), forms a well-characterized transcriptional corepressor complex in Saccharomyces cerevisiae. yeastgenome.org The Tup1p-Ssn6p complex is recruited to target genes by DNA-binding proteins and mediates repression through several mechanisms, including recruiting histone deacetylases, interacting with hypoacetylated histones, and interfering with the transcriptional machinery. yeastgenome.orgnih.gov
While there is no documented evidence of a direct physical interaction between Tup1p-Ssn6p and the SWI/SNF complex, studies have suggested an interplay between these corepressors and chromatin remodelers. embopress.org Although a direct interaction between Hir1p and Tup1p is not explicitly detailed in the search results, both function as corepressors and are involved in chromatin-mediated repression. yeastgenome.orgoup.comyeastgenome.org The WD40 repeats found in the N-terminus of Hir1p are also present in the C-terminus of Tup1p, which is important for protein interactions and tetramerization. oup.comyeastgenome.org This shared structural motif might suggest potential, albeit indirect, functional connections or interactions within the complex network of transcriptional regulation.
Organism-Specific Interacting Partners
Beyond its conserved roles in transcriptional regulation, this compound interacts with specific partners in different organisms, contributing to specialized functions, particularly in plant defense.
OsLRR1 (Rice Leucine-Rich Repeat Protein 1)
In rice (Oryza sativa), the this compound (OsHIR1) has been identified as an interacting partner of the rice Leucine-Rich Repeat protein 1 (OsLRR1). nih.govnih.govresearchgate.netapsnet.orggithub.io This interaction was demonstrated through techniques such as yeast two-hybrid and in vitro pull-down experiments. nih.govnih.govapsnet.org
OsHIR1 is primarily localized to the plasma membrane, and its localization to this compartment is enhanced by OsLRR1. nih.govnih.govresearchgate.net Co-localization of OsHIR1 and OsLRR1 at the plasma membrane has been confirmed by electron microscopy. nih.govresearchgate.net
Both OsHIR1 and OsLRR1 are involved in plant defense responses. Overexpression of either OsHIR1 or OsLRR1 in transgenic Arabidopsis thaliana has been shown to trigger hypersensitive cell death and increase resistance towards bacterial pathogens like Pseudomonas syringae pv. tomato DC3000. nih.govnih.govresearchgate.net OsHIR1 appears to have a more pronounced effect on spontaneous hypersensitive response lesions and limiting pathogen growth compared to OsLRR1. researchgate.net The interaction between OsHIR1 and OsLRR1 is believed to be conserved among different plant species, suggesting a significant functional relationship in plant immunity. apsnet.orggithub.io
Here is a summary of the interaction between OsHIR1 and OsLRR1:
| Protein 1 | Protein 2 | Organism | Interaction Type | Cellular Localization (OsHIR1) | Effect of Interaction | Research Method |
| OsHIR1 | OsLRR1 | Rice | Physical Interaction | Plasma Membrane | Enhanced plasma membrane localization of OsHIR1; Involvement in hypersensitive cell death and pathogen resistance | Yeast two-hybrid, In vitro pull-down, Electron microscopy, Transgenic studies |
Plasma Membrane Intrinsic Protein (PIP) Aquaporins
Hypersensitive Induced Reaction (HIR) proteins in plants, including potentially HIR1, have been shown to interact with Plasma Membrane Intrinsic Protein (PIP) aquaporins. anr.frpflanzenforschung.defrontiersin.org PIP aquaporins are a subfamily of aquaporins that facilitate the transport of water and other small molecules, such as hydrogen peroxide (H2O2), across the plasma membrane. anr.frpflanzenforschung.deeco-vector.com They are crucial for regulating plant water status and have also emerged as important components of plant defense against pathogens. anr.frpflanzenforschung.de
HIR proteins are thought to organize in plasma membrane nanodomains, which act as signaling and regulation platforms. anr.frpflanzenforschung.de Research suggests that Arabidopsis HIR proteins are involved in H2O2 signaling, which is essential for defense mechanisms. anr.fr Furthermore, HIR proteins have been shown to physically interact with and positively regulate Arabidopsis PIP aquaporins. anr.fr This interaction is hypothesized to be a mechanism by which HIR proteins modulate plant immunity, possibly by regulating the transport of water and/or H2O2 through PIP aquaporins in specific plasma membrane nanodomains. anr.frpflanzenforschung.de
Studies have investigated the co-localization of HIR proteins, such as AtHIR2, and PIP proteins in plasma membrane nanodomains and the influence of biotic stimuli on this co-localization. pflanzenforschung.de This research aims to determine if HIR proteins actively recruit PIPs to nanodomains with specific lipid or protein compositions to ensure their proper functioning in the context of plant defense. pflanzenforschung.de While some studies have indicated direct interaction between certain PIP isoforms (e.g., PIP1-2 and PIP2-6) and other plasma membrane proteins like flotillin 2, which is related to HIR proteins, the specific interaction between HIR1 and PIP aquaporins requires further detailed investigation. frontiersin.org However, the broader interaction between HIR proteins as a class and PIP aquaporins highlights a role for HIR proteins in modulating membrane transport processes relevant to plant immunity. anr.frpflanzenforschung.de
Here is a summary of the interaction between HIR proteins and PIP Aquaporins:
| Protein 1 (Class) | Protein 2 (Subfamily) | Organism | Interaction Type | Cellular Localization | Proposed Role in Interaction | Research Focus |
| HIR proteins | PIP Aquaporins | Plants | Physical Interaction | Plasma Membrane | Regulation of water and H2O2 transport; Modulation of plant immunity via nanodomains | Co-localization in nanodomains; Recruitment of PIPs to specific nanodomains; Influence of biotic stimuli |
Protein Histidine Kinases
While the primary function of HIR1 in yeast is linked to chromatin assembly and histone gene regulation, and in plants to defense responses and membrane organization, there is an indication of potential interaction with protein histidine kinases. UniProtKB lists "protein histidine kinase binding" as a molecular function annotation for Arabidopsis thaliana HIR1, supported by UniProtKB and BioGRID data. uniprot.orgthebiogrid.org However, detailed research findings specifically describing the nature and functional consequences of a direct interaction between this compound and protein histidine kinases are limited in the provided search results. Some histidine kinases, such as those in plant phytochromes, are known to be involved in signal transduction and protein-protein interactions through their histidine kinase-related domains. oup.com Further research is needed to fully elucidate the specific interactions and functional significance of HIR1 binding to protein histidine kinases.
Self-Interaction and Oligomerization Properties of HIR1
HIR1 proteins exhibit the capacity for self-interaction and oligomerization, a characteristic feature of SPFH domain-containing proteins. uniprot.orgbiorxiv.orgnih.gov Oligomerization is considered functionally important for HIR proteins. biorxiv.org Studies in Arabidopsis have demonstrated that AtHIR proteins can form both homo- and hetero-oligomers in vivo. nih.gov These oligomers are often enriched in membrane microdomains of the plasma membrane. nih.gov
The self-interaction of HIR1 is crucial for its function, particularly in mediating the hypersensitive response (HR) in plants. nih.gov Research on Tomato leaf curl Yunnan virus (TLCYnV) has shown that the viral C4 protein interferes with the HIR1-mediated HR by inhibiting HIR1 self-interaction and promoting its degradation. nih.govsemanticscholar.org This highlights the importance of HIR1 self-interaction for host resistance.
Structural modeling and experimental analyses suggest that SPFH domain-containing proteins can form higher-order oligomeric assemblies, such as ring-shaped complexes or cup-like structures. biorxiv.org These structures may act as scaffolds for the assembly of other protein complexes, such as receptor complexes, thereby enabling efficient signal transduction. biorxiv.org While previous studies suggested varying oligomeric states for HIR proteins, ranging from dimers to pentamers, recent structural modeling supports more complex oligomeric assemblies. biorxiv.org
The ability of HIR1 to self-interact and form oligomers is thus integral to its roles in diverse cellular processes, including chromatin organization in yeast and immune responses and membrane organization in plants.
Data Table: Key Protein Interactions of HIR1
| Organism | HIR1 Interactor(s) | Associated Process(es) | Source(s) |
| S. cerevisiae | Hir2p, Hir3p, Hpc2p (forming the HIR complex) | Nucleosome assembly, Histone gene transcription regulation | uniprot.orgyeastgenome.org |
| S. cerevisiae | Asf1 | Replication-independent chromatin assembly, Gene silencing | uniprot.orgnih.govnih.gov |
| A. thaliana | RPS2 | Effector-triggered immunity (ETI) | nih.gov |
| A. thaliana | BAK1, BRI1, BIR2, BIR3 (via HIR2, suggesting family role) | BAK1-mediated signaling pathways, Immunity | biorxiv.org |
| A. thaliana | FLS2 (via HIR2, suggesting family role) | Pattern-triggered immunity (PTI) | biorxiv.org |
| A. thaliana | Phospholipase D, Syntaxin SYP121/PENETRATION 1 | Defense against fungi | biorxiv.org |
| Oryza sativa | OsLRR1 | Defense response pathway, Enhanced plasma membrane localization of OsHIR1 | nih.gov |
| Human | ASF1A (via HIRA, homolog) | Replication-independent chromatin assembly | ebi.ac.uk |
| Various Eukaryotes | Self (HIR1) | Hypersensitive response (HR), Oligomerization, Scaffold for protein complexes | uniprot.orgbiorxiv.orgnih.govnih.gov |
Data Table: HIR Complex Composition in Saccharomyces cerevisiae
| Subunit | Stoichiometry (Proposed) | Role in Complex | Source(s) |
| Hir1p | 1 | Core component, Nucleosome assembly, Transcription repression | uniprot.orgyeastgenome.org |
| Hir2p | 2 | Core component, Nucleosome assembly, Transcription repression | uniprot.orgyeastgenome.org |
| Hir3p | 1 | Core component, Nucleosome assembly, Transcription repression | uniprot.orgyeastgenome.org |
| Hpc2p | 2 | Core component, Nucleosome assembly | uniprot.orgyeastgenome.org |
Cellular and Biological Functions of Hir1 Protein
In Chromatin Biology and Gene Regulation
The HIR complex, containing HIR1, is involved in chromatin organization and the negative regulation of transcription by RNA polymerase II and III. yeastgenome.org It contributes to nucleosome formation and heterochromatic gene silencing. yeastgenome.orgoup.com
Regulation of Histone Gene Transcription
HIR1 and the HIR complex are central to the regulation of histone gene transcription, particularly the periodic repression of specific histone gene loci during the cell cycle. yeastgenome.orgnih.govnih.govtandfonline.comuniprot.orgnih.gov
Corepression of Histone Genes (e.g., HTA1, HTB1, HHT1, HHT2, HHF1, HHF2)
HIR1 functions as a transcriptional corepressor for several core histone genes, including HTA1, HTB1, HHT1, HHT2, HHF1, and HHF2. yeastgenome.orgnih.gov These genes encode histones H2A, H2B, H3, and H4, respectively. yeastgenome.org Genetic studies initially defined HIR1 as a transcriptional corepressor of HTA1-HTB1 expression, acting in conjunction with HIR2. yeastgenome.orgtandfonline.com While not thought to directly contact DNA, Hir1p can repress transcription when artificially recruited to yeast promoters, supporting its role as a corepressor. yeastgenome.orgnih.gov Overexpression of HIR1 has been shown to lower the expression of histone genes. oup.comnih.gov
Cell Cycle-Dependent Repression of Histone Gene Loci
Hir1p and Hir2p are involved in controlling the cell cycle regulation of transcription for histone genes HTA1, HTB1, HHT1, HHT2, HHF1, and HHF2. yeastgenome.orgnih.govtandfonline.com Mutations in HIR1 or HIR2 affect the cell cycle regulation of three of the four histone gene loci, leading to transcription throughout the cell cycle and a failure to repress transcription in response to inhibited DNA replication. tandfonline.comnih.gov The HIR complex is recruited to a negative regulatory (NEG) region upstream of three of the four histone gene pairs (HTA1-HTB1, HHT1-HHF1, and HHT2-HHF2) to silence their expression outside of S phase. pnas.org Relief of this HIR-dependent repression at the G1/S boundary is necessary for maximal histone gene expression in S phase. nih.gov
Autogenous Regulation of Histone Loci (e.g., HTA1-HTB1 by H2A/H2B)
Mutations in HIR1 and HIR2 eliminate the autogenous regulation of the HTA1-HTB1 locus by histones H2A and H2B. tandfonline.comnih.gov This suggests that Hir proteins are necessary for the repression of HTA1-HTB1 transcription in response to increased levels of histones H2A and H2B or inhibition of DNA replication. researchgate.net
Nucleosome Assembly and Chromatin Organization
Hir1p is a component of the HIR nucleosome assembly complex, which regulates heterochromatic gene silencing and histone gene expression by promoting histone deposition. yeastgenome.org The HIR complex has nucleosome assembly activity. nih.govasm.org
Replication-Independent Histone Deposition
The HIR complex, in cooperation with Asf1, promotes replication-independent chromatin assembly. nih.govnih.govyeastgenome.orguniprot.orgebi.ac.uknih.govnih.govasm.org This pathway is distinct from the replication-coupled nucleosome assembly mediated by Chromatin Assembly Factor-1 (CAF-1). nih.govnih.govasm.orgnih.gov The HIR complex and Asf1 function together as a conserved eukaryotic pathway for histone replacement throughout the cell cycle. nih.gov Histone deposition by the HIR complex and Asf1 is dependent on their interaction. nih.gov The HIR complex promotes histone deposition onto DNA in vitro. nih.gov
The HIR complex stably binds to DNA and nucleosomes, forming a distinct protein/DNA complex that is resistant to remodeling by SWI/SNF. nih.gov While SWI/SNF is required for the activation of histone genes when Hir proteins are present, a function of the HIR complex outside of S phase may be to inhibit SWI/SNF activity. nih.gov The HIR complex's binding to nucleosomes in vitro creates a complex resistant to SWI/SNF remodeling. yeastgenome.orgyeastgenome.org
Formation of Distinct Protein/DNA Complexes on Nucleosomes
The HIR complex has demonstrated the ability to bind stably to both DNA and nucleosomes. nih.gov This binding leads to the formation of a distinct protein/DNA complex on nucleosomes. nih.gov Research indicates that the HIR complex can promote histone deposition onto DNA in vitro, functioning as a nucleosome assembly complex. nih.gov This activity is similar to that of the human HIRA complex. nih.gov The formation of this distinct complex appears to be crucial for subsequent regulatory activities of the HIR complex. nih.gov
Inhibition of Nucleosome Remodeling by SWI/SNF
A significant function of the HIR complex is its ability to inhibit the nucleosome remodeling activity of the SWI/SNF complex. uniprot.orgyeastgenome.orgyeastgenome.orgnih.gov The SWI/SNF complex is an ATP-dependent chromatin remodeler that can alter nucleosome position and structure, thereby affecting DNA accessibility. nih.govplos.orgresearchgate.net Studies have shown that the binding of the HIR complex to nucleosomes creates a protein/DNA complex that is resistant to remodeling by SWI/SNF. nih.gov This inhibition does not appear to be due to the HIR complex preventing SWI/SNF from binding to the nucleosome, but rather by forming a structure that SWI/SNF cannot efficiently remodel. nih.gov This mechanism is distinct from that of some other corepressors, like Polycomb group (PcG) proteins, which can inhibit SWI/SNF by excluding it from the nucleosome. nih.gov The ability of the HIR complex to block SWI/SNF remodeling is proposed as a potential mechanism for transcriptional repression, particularly at histone gene promoters outside of S phase. nih.gov
Transcriptional Gene Silencing
The HIR complex, including HIR1, is involved in transcriptional gene silencing at various loci. yeastgenome.orguniprot.orgoup.comyeastgenome.org This silencing contributes to the formation and maintenance of repressive chromatin structures. researchgate.net
Heterochromatic Gene Silencing
HIR proteins contribute to heterochromatic gene silencing. yeastgenome.orgoup.comyeastgenome.org In S. cerevisiae, this includes silencing at loci typically associated with heterochromatin. yeastgenome.orgresearchgate.net The HIR nucleosome assembly complex is involved in regulating heterochromatic gene silencing by promoting histone deposition through a replication-independent pathway. yeastgenome.orgyeastgenome.org Mutations in HIR1 and other HIR genes can synergistically reduce heterochromatic gene silencing, particularly in the absence of Chromatin Assembly Factor I (CAF-I), suggesting that HIR proteins are required for an alternative silencing pathway that becomes important when CAF-I is absent. oup.comnih.gov The contribution of HIR proteins to silencing in the absence of CAF-I may be indirectly mediated through their role in regulating histone synthesis. nih.gov
Silencing at Telomeric and Mating-Type Loci
The HIR complex is also involved in silencing at telomeric and mating-type loci (HML and HMR) in S. cerevisiae. yeastgenome.orguniprot.orgoup.comnih.govsdbonline.orgplos.org Mutations in HIR1 and HIR2 can synergistically decrease silencing at telomeres and the HML locus when combined with mutations in CAF-I subunits. yeastgenome.orgoup.comyeastgenome.orgnih.gov This suggests a functional overlap or cooperation between the HIR complex and CAF-I in establishing or maintaining silencing at these loci. The HIR complex, along with the histone chaperone Asf1, promotes heterochromatic gene silencing in a process that requires PCNA. sdbonline.orgoup.com This Asf1/Hir silencing pathway functionally overlaps with CAF-I activity. sdbonline.org While mutations in HIR genes alone may have minor effects on silencing at telomeres and mating loci, their impact becomes more pronounced in the context of compromised CAF-I function. oup.comnih.gov
Role in Kinetochore Formation and Function
HIR proteins, in conjunction with CAF-I, contribute to the formation of functional kinetochores. yeastgenome.orgoup.compax-db.org The kinetochore is a complex protein structure that assembles on centromeric DNA and is essential for chromosome segregation during cell division. While the precise role of HIR1 within the kinetochore is not extensively detailed in the provided information, its contribution alongside CAF-I highlights its involvement in maintaining proper chromosome structure and function at the centromere. yeastgenome.orgoup.com Studies in Schizosaccharomyces pombe, which has complex centromeres similar in structure to those of metazoans, also suggest that Hir proteins contribute to pericentromeric heterochromatin and may be required for the function of complex centromeres. nih.gov
Regulation of Transcription Elongation
HIR1 has been implicated in the regulation of transcription elongation by RNA polymerase II. yeastgenome.org While primarily known for its roles in nucleosome assembly and transcriptional repression at initiation, research suggests a broader involvement in the transcription cycle. yeastgenome.orgnih.govelifesciences.orgnih.gov Studies investigating the effects of deleting various transcription regulators in S. cerevisiae have included components of the HIR complex, such as Hpc2, and observed effects on gene expression profiles related to DNA replication-independent chromatin organization. nih.govelifesciences.org This suggests that the HIR complex's influence extends beyond transcription initiation and includes aspects of transcription elongation, potentially by influencing chromatin structure within transcribed regions. nih.govelifesciences.orgresearchgate.net
Impact on Senescence-Associated Heterochromatin Foci Formation (Human HIRA)
In humans, the HIR1 protein is known as HIRA (Histone Cell Cycle Regulator). HIRA is a histone chaperone that is crucial for the replication-independent assembly of chromatin, specifically by depositing the histone variant H3.3 into nucleosomes nih.govgenecards.org. This process is essential for various cellular functions, including transcriptional regulation. ebi.ac.uk
A key role of human HIRA is its requirement for the formation of Senescence-Associated Heterochromatin Foci (SAHF). genecards.orguniprot.orgusbio.net SAHF are dense chromatin structures that form during cellular senescence, a state of stable cell cycle arrest. nih.gov The formation of SAHF is thought to contribute to the irreversible cell cycle exit characteristic of senescent cells. nih.govgenecards.org HIRA's involvement in SAHF formation highlights its importance in mediating the chromatin changes associated with cellular aging and the senescence program. nih.gov HIRA localizes to PML bodies immediately prior to the onset of senescence. uniprot.org
In Plant Immunity and Stress Responses
In plants, HIR proteins are plant-specific members of the stomatin/prohibitin/flotillin/HflK/C (SPFH) family and are involved in a variety of stress responses frontiersin.org. They are predominantly localized to the plasma membrane, although some studies report localization in other cellular compartments like the nucleus, extracellular matrix, tonoplast, nuclear membrane, and mitochondria frontiersin.org. Plant HIR genes are often induced in response to attacks by various pathogens, including bacteria, fungi, and viruses frontiersin.orgnih.govresearchgate.net.
Regulation of Hypersensitive Response (HR) and HR-like Cell Death
The hypersensitive response (HR) is a crucial plant defense mechanism characterized by rapid, localized cell death at the site of infection, which limits the spread of pathogens nih.govtandfonline.comnih.govbrandywine.org. Plant HIR proteins, including HIR1, have been shown to play a role in regulating HR and HR-like cell death nih.govresearchgate.nettandfonline.comuniprot.org.
Studies have demonstrated that the accumulation of HIR proteins can induce host cell death and contribute to disease resistance nih.gov. For instance, ectopic expression of Capsicum annuum CaHIR1 in Arabidopsis and tobacco can induce cell death tandfonline.comcas.cz. Overexpression of HIR1 in Nicotiana benthamiana can trigger cell death, and this ability is associated with the self-interaction of HIR1 to form homooligomers researchgate.net. Conversely, certain viral proteins, such as the C4 protein from Tomato leaf curl Yunnan virus (TLCYnV), can interfere with HIR1-mediated HR by inhibiting HIR1 self-interaction researchgate.net.
HIR proteins are considered positive regulators of plant HR in Solanaceae researchgate.net. The HR involves multiple signaling pathways and cellular responses, including ion fluxes, reactive oxygen species (ROS) bursts, and the accumulation of antimicrobial compounds tandfonline.com.
Contribution to Plant Defense Responses Against Pathogens
Beyond HR, plant HIR proteins contribute more broadly to plant defense responses against a range of pathogens frontiersin.orgresearchgate.net. Induction of HIR genes occurs in response to various pathogen attacks nih.gov.
Overexpression of HIR genes has been shown to enhance disease resistance in different plant species. For example, ectopic expression of rice OsHIR1 in Arabidopsis increased resistance towards a bacterial pathogen tandfonline.com. Similarly, overexpression of Capsicum annuum CaHIR1 in Arabidopsis conferred resistance to Pseudomonas syringae cas.cznih.gov. Arabidopsis hir2 and hir4 mutants exhibit suppressed pathogen-associated molecular pattern (PAMP)-triggered reactive oxygen species (ROS) bursts and salicylic (B10762653) acid (SA)-associated immune gene induction, suggesting their role in basal immunity researchgate.net.
HIR proteins have been found to physically associate with plant immune receptors, such as the pattern recognition receptor FLAGELLIN (B1172586) SENSING 2 (FLS2) and the intracellular immune receptor RPS2 nih.govbiorxiv.orgnih.gov. This association suggests that HIR proteins may play a role in receptor-mediated immunity biorxiv.orgnih.gov. For instance, Arabidopsis AtHIR1 and AtHIR2 form complexes with the immune receptor RPS2 and quantitatively contribute to RPS2-mediated effector-triggered immunity (ETI) nih.govnih.gov.
Specific HIR proteins can also be involved in defense against particular pathogens. For example, AtHIR4 plays a role in resistance to the necrotrophic fungus Sclerotinia sclerotiorum, and the pathogen's effector protein SsPEIE1 can inhibit AtHIR4 oligomerization, which is essential for its immune function researchgate.net.
Involvement in H2O2 Signaling Pathways
Hydrogen peroxide (H2O2) is a crucial signaling molecule in plants, involved in development, stress adaptation, and immune responses nih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org. Recent research suggests that Arabidopsis HIR proteins are involved in H2O2 signaling, which is essential for defense mechanisms anr.fr.
While the precise mechanisms are still being investigated, the involvement of HIR proteins in H2O2 signaling pathways highlights their role in integrating different aspects of plant stress responses anr.fr. H2O2 can act as a second messenger, relaying signals to downstream effectors researchgate.net.
Modulation of Water and H2O2 Transport via Aquaporins
A significant finding regarding plant HIR proteins is their interaction with Plasma membrane Intrinsic Protein (PIP) aquaporins anr.fr. Aquaporins are membrane channels that primarily facilitate water transport, but some can also transport other small neutral solutes, including H2O2 frontiersin.orgnih.govusp.brnih.gov.
Studies have shown that Arabidopsis HIR proteins physically interact with and positively regulate PIP aquaporins that facilitate the transport of both water and H2O2 across the plasma membrane anr.fr. This suggests that HIR proteins may modulate plant immunity by regulating PIP proteins within specific plasma membrane nanodomains, influencing the transport of these key molecules anr.fr. The regulation of PIPs by HIRs could involve specific lipid compositions within these domains or the presence of PIP-activating kinases anr.fr.
Data from research indicates that several plant plasma membrane aquaporin homologues can conduct H2O2, and this transport is crucial for H2O2 signaling in immune responses nih.govusp.brnih.gov. The interaction between HIRs and aquaporins provides a potential mechanism for controlling the spatial and temporal dynamics of H2O2 signaling during plant defense anr.fr.
Role in Membrane Microdomain Organization and Signaling Platforms
Plant plasma membranes are not uniform but are laterally organized into distinct microdomains, often referred to as lipid rafts nih.govnih.govresearchgate.net. These microdomains are enriched in specific lipids and proteins and are thought to function as signaling platforms nih.govnih.govresearchgate.net.
HIR proteins are specifically located in these membrane microdomains and can serve as marker proteins for different types of microdomains nih.govresearchgate.net. Their presence in these structures suggests a role in organizing or participating in these signaling platforms biorxiv.orgnih.gov.
The organization and dynamics of these microdomains are affected by various stimuli, implying their involvement in signal transduction nih.gov. HIR proteins, being localized within these microdomains, are positioned to influence or be part of signaling events initiated at the plasma membrane, such as those triggered by pathogen recognition biorxiv.orgnih.govmdpi.com.
The formation of large complexes or oligomers by HIR proteins within these membrane domains is hypothesized to create specific membrane compartments that contribute to the organization of signaling platforms biorxiv.org. This organization can recruit other signaling proteins, such as plasma membrane H+-ATPase 2 (AHA2), into HIR1-associated immunological complexes in response to pathogens mdpi.com. The dynamics of HIR protein localization and oligomerization within these microdomains, potentially influenced by the cytoskeleton, are important for their function in plant immunity biorxiv.orgmdpi.com.
Regulation of Ion Uptake Machinery (e.g., Iron)
While not directly a transporter itself, HIR proteins have been linked to the regulation of ion uptake machinery, particularly in plants. Studies in Arabidopsis thaliana have investigated the role of HIR family members, such as HIR2, in the regulation of the iron acquisition machinery. This regulation involves analyzing the impact of HIR2 on the intracellular dynamics of key iron transporters like IRON-REGULATED TRANSPORTER 1 (IRT1). anr.fr IRT1 is a primary transporter for ferrous iron (Fe²⁺) uptake in plant roots under iron deficiency conditions and also transports other non-iron metals. frontiersin.orgnih.gov Research indicates that IRT1 physically interacts with HIR2, as well as with other essential components of the iron acquisition complex at the root epidermal cell surface, including the H⁺-ATPase 2 (AHA2) proton pump and the FERRIC REDUCTION OXIDASE 2 (FRO2) reductase. anr.frfrontiersin.org This suggests that HIR proteins may play a role in modulating the activity or localization of these crucial proteins involved in the acidification, reduction, and transport strategy for iron uptake in plants. anr.frfrontiersin.org The formation of an "iron acquisition platform" at the plasma membrane, potentially regulated by interaction with HIR2 within specific membrane nanodomains, is a hypothesis under investigation. anr.fr
In Cell Viability and Adaptation
This compound significantly influences cell viability and adaptation processes, particularly in response to stress and changes in nutrient availability.
In the yeast Saccharomyces cerevisiae, HIR1 has been shown to act as a suppressor of apoptotic phenotypes. Overexpression of HIR1 in a mutant strain exhibiting markers of apoptosis, such as rapid cell death during chronological aging and nuclei fragmentation, was found to prevent these phenotypes. nih.govoup.comoup.com Furthermore, increased expression of HIR1 conferred increased resistance to oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govoup.com This suppressive effect on apoptosis in yeast was correlated with a reduction in the transcription levels of histone genes. nih.govoup.com
In contrast, in plants, HIR proteins, including Capsicum annuum CaHIR1 and Oryza sativa OsHIR1, are involved in regulating programmed cell death (PCD), which is often associated with plant immunity and disease resistance. apsnet.orgresearchgate.net In this context, HIR proteins can sometimes act as triggers for hypersensitive response (HR)-like cell death, a form of PCD that limits pathogen spread. uniprot.orgapsnet.orgresearchgate.net For example, Arabidopsis thaliana AtHIR1 is described as a positive regulator of HR-like cell death. uniprot.org This suggests a context-dependent role for HIR proteins in cell death pathways, acting as suppressors in certain yeast conditions and as regulators or inducers in plant defense responses.
The HIR histone chaperone complex, which includes HIR1, plays a crucial role in the adaptation of the human fungal pathogen Candida albicans to changing nutrient environments, particularly when protein serves as the primary nitrogen source. nih.govuzh.chnih.gov Genetic deletion of HIR1 leads to alterations in chromatin accessibility, resulting in aberrant transcriptional responses when C. albicans is grown in protein-rich conditions. nih.govuzh.chnih.govbohrium.com This altered transcriptional reprogramming accelerates metabolic adaptation, promoting the release of extracellular proteases, such as Secreted Aspartic Protease 2 (SAP2) and SAP3, which degrade external proteins. nih.govnih.govresearchgate.net Concurrently, the expression of oligopeptide transporters, such as OPT1, is also affected, facilitating the uptake of resulting peptides as a nitrogen source. nih.govnih.govresearchgate.net These findings underscore the requirement of Hir1 for efficient transcriptional adaptation to utilize protein as a major nitrogen source in C. albicans. nih.govresearchgate.net
Regulatory Mechanisms of Hir1 Protein Activity
Transcriptional Control of HIR1 Gene Expression
Transcriptional regulation of the HIR1 gene plays a significant role in determining the abundance of the HIR1 protein. Studies in plants have identified numerous cis-acting elements in the promoter regions of HIR genes that are linked to responses to light, anaerobic conditions, hormones, and various stresses. frontiersin.org For instance, analysis of OsHIR genes in rice revealed the presence of light responsive elements (LREs), anaerobic induction elements (AREs), defense and stress responsive elements (DSRs), auxin responsive elements (AuxREs), drought responsive elements (DREs), salicylic (B10762653) acid (SA) responsive elements (SAREs), methyl jasmonate (MeJA) responsive elements (MJREs), abscisic acid (ABA) responsive elements (ABREs), low temperature responsive elements (LTRs), and gibberellin (GA) responsive elements (GAREs). frontiersin.org These findings suggest that HIR gene expression is tightly controlled by a variety of transcription factors that bind to these cis-acting elements, allowing for modulated expression in response to diverse environmental signals and developmental cues. frontiersin.org
In yeast (Saccharomyces cerevisiae), HIR1 gene expression is involved in the regulation of histone gene transcription. yeastgenome.orgyeastgenome.org HIR1 was initially identified as a transcriptional co-repressor of HTA1-HTB1 expression, acting in conjunction with HIR2. yeastgenome.orgyeastgenome.org The expression of HIR1 and HIR2 is constitutive under conditions that lead to either repression or derepression of the HTA1 gene, indicating a sustained regulatory role in histone gene transcription. yeastgenome.orgyeastgenome.org
Post-Translational Modifications and Their Functional Consequences (e.g., Phosphorylation)
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of proteins and play key roles in regulating protein activity, localization, and interactions. thermofisher.com Phosphorylation is a prominent PTM involving the addition of a phosphate (B84403) group, often affecting protein function and signaling pathways. thermofisher.comnih.gov While general information on protein phosphorylation and its roles in various cellular processes, including cell cycle, growth, apoptosis, and signal transduction, is well-established thermofisher.comnih.govnih.gov, specific details regarding the phosphorylation of this compound and its functional consequences are less extensively documented in the provided search results. However, given that HIR1 is involved in processes like hypersensitive response and potentially ion channel regulation frontiersin.orguniprot.org, which are often modulated by phosphorylation, it is plausible that HIR1 activity is influenced by this PTM. Studies on other proteins involved in stress responses and chromatin remodeling, areas where HIR1 functions, have shown regulation through phosphorylation. mdpi.comfrontiersin.orgbohrium.com Further research is needed to specifically identify phosphorylation sites on HIR1 and elucidate how these modifications impact its interactions, localization, and regulatory roles.
Protein Degradation Pathways Affecting HIR1 Levels (e.g., LRR1-mediated)
Protein degradation pathways are essential for controlling protein abundance and activity within the cell. The levels of this compound can be influenced by targeted degradation. In plants, the Leucine-Rich Repeat protein 1 (LRR1) has been identified as a modulator of HIR1. nih.gov Research indicates that LRR1 binds to HIR1 and promotes its degradation. nih.gov This LRR1-mediated degradation of HIR1 has been observed in the context of viral infection, where a viral protein (C4 from Tomato leaf curl Yunnan virus) interferes with the HIR1-mediated hypersensitive response by increasing the amount of LRR1, which in turn leads to HIR1 degradation. nih.govdbcls.jp This suggests a mechanism by which pathogens can subvert host defense responses by manipulating the host's protein degradation machinery to reduce the levels of defense-related proteins like HIR1. nih.gov
Modulation by External Stimuli (e.g., Pathogen Challenge, DNA Damage, Nutrient Status)
This compound activity and/or expression are modulated by various external stimuli, reflecting its role in stress responses and cellular homeostasis.
Pathogen Challenge: HIR proteins are known to be involved in plant defense responses, particularly the hypersensitive response (HR), which is triggered by pathogen attacks. frontiersin.orgnih.gov The expression of HIR genes can be transcriptionally activated in response to microbe-associated molecular patterns (MAMPs) and pathogen challenge. nih.govmdpi.com For instance, in Arabidopsis thaliana, some AtHIR genes are significantly induced by the bacterial flagellin (B1172586) fragment flg22. nih.gov Overexpression of HIR genes has been shown to enhance disease resistance in plants. nih.gov This indicates that pathogen challenge positively modulates HIR1, likely through increased expression and potentially altered activity or localization, to bolster plant immunity. nih.govnih.gov
DNA Damage: While the direct modulation of this compound by DNA damage is not explicitly detailed in the provided results, HIR proteins are involved in chromatin organization and nucleosome assembly in yeast yeastgenome.orgyeastgenome.orgthebiogrid.org, processes intimately linked to DNA integrity and repair. bohrium.com In yeast, the HIR complex is required for replication-independent chromatin assembly ebi.ac.ukuniprot.org, a pathway that can be relevant during DNA repair. yeastgenome.org Proteins involved in nutrient sensing and DNA damage checkpoint pathways are known to cooperate nih.gov, and DNA damage triggers complex protein pathways aimed at preserving genomic integrity. mdpi.com Given the role of HIR1 in chromatin dynamics, it is plausible that DNA damage could influence HIR1 activity or its association with chromatin, although specific mechanisms require further investigation.
Nutrient Status: The influence of nutrient status on this compound is not directly addressed in the provided search results concerning HIR1 specifically. However, general links between nutrient sensing pathways and cellular processes like DNA damage checkpoints have been observed in yeast. nih.gov Nutrient deprivation has been shown to impact DNA repair mechanisms in other contexts. nih.gov While a direct regulatory link between nutrient status and HIR1 has not been found in the search results, it remains an area for potential future research, especially considering the broad roles of HIR proteins in stress responses.
Cis-acting Elements and Trans-acting Factors Influencing HIR1 Function
The function of this compound is influenced by cis-acting elements and trans-acting factors, primarily at the level of gene expression regulation. Cis-acting elements are DNA sequences located near the HIR1 gene that are necessary for its expression, while trans-acting factors are diffusible molecules, typically proteins like transcription factors, that bind to these cis-acting elements to regulate transcription. wikipedia.orgwikipedia.orgndsu.edu
As discussed in Section 5.1, the promoter regions of HIR genes contain various cis-acting elements that serve as binding sites for specific transcription factors. frontiersin.org These elements, such as LREs, AREs, DREs, SAREs, MJREs, ABREs, LTRs, and GAREs, integrate signals from different environmental and developmental cues. frontiersin.org
Trans-acting factors, which are often transcription factors, bind to these cis-acting elements to either activate or repress HIR1 gene transcription. wikipedia.orgwikipedia.orgndsu.edu The specific combination and activity of these trans-acting factors determine the transcriptional rate of HIR1. For example, factors responsive to light, drought, low temperature, and various hormones would bind to their corresponding cis-acting elements in the HIR1 promoter to modulate its expression under those specific conditions. frontiersin.org
In the context of yeast histone gene regulation, Hir1p itself functions as a transcriptional corepressor and is part of the HIR complex, which includes other subunits like Hir2p, Hir3p, and Hpc2p. yeastgenome.orgyeastgenome.org These components of the HIR complex can be considered trans-acting factors that influence the transcription of histone genes by interacting with promoter elements and potentially other regulatory proteins. yeastgenome.orgyeastgenome.orgoup.com Hir1p contains WD40 repeats, which are often involved in protein-protein interactions, suggesting it interacts with other transcriptional regulators. yeastgenome.orgoup.com For instance, the WD repeats of Hir1p functionally interact with Spt4p, Spt5p, and Spt6p, further illustrating the role of trans-acting factors in influencing HIR1's regulatory function, particularly in chromatin-related processes. yeastgenome.orgoup.com
Associated Biological Processes and Signaling Pathways
Cell Cycle Progression
HIR1 protein is essential for the proper regulation of histone gene expression, which is necessary for cell cycle progression and DNA replication. ontosight.ai In Saccharomyces cerevisiae, the HIR complex, including Hir1p and Hir2p, functions as negative regulators of the transcription of several core histone genes during the cell cycle. nih.govnih.gov Mutations in HIR1 or HIR2 affect the cell cycle regulation of these histone loci, leading to transcription throughout the cell cycle and a loss of repression in response to inhibited DNA replication. nih.gov Artificially tethering Hir1p to yeast promoters can repress transcription and direct the periodic transcription of genes like HTA1, highlighting its direct role in cell cycle-regulated transcription. nih.gov While mutations in HIR genes alone may have minor effects on cell growth, in combination with mutations in CAF-I subunits, they can lead to a G2/M delay and defects in centromeric chromatin. oup.com Overexpression of Hir1tp can delay cell growth, suggesting a potential toxic effect during cell cycle progression if not properly regulated. oup.com
Programmed Cell Death (PCD)
Studies in Saccharomyces cerevisiae have indicated a relationship between HIR1 and apoptosis, a form of programmed cell death. oup.comnih.gov Overexpression of HIR1 in a mutant strain (Kllsm4Δ1) exhibiting apoptotic phenotypes, such as rapid cell death during chronological aging, nuclei fragmentation, and sensitivity to H2O2, was found to suppress these phenotypes. oup.comnih.gov This suppression was linked to lowered expression of histone genes in the mutant overexpressing HIR1. oup.comnih.gov In plants, hypersensitive-induced reaction (HIR) proteins, which include HIR1 orthologs, are positive regulators of plant immune responses and are involved in programmed cell death in response to pathogen infection. usda.govnih.govfrontiersin.org An effector protein from the necrotrophic fungus Sclerotinia sclerotiorum targets plant HIRs to inhibit host immunity, partly by interfering with AtHIR4 homodimerization, which is crucial for immunity and likely linked to PCD responses. usda.govnih.gov
Fungal Pathogenicity and Host Interaction
The HIR histone chaperone complex plays a pivotal role in modulating the virulence of human fungal pathogens like Candida albicans. nih.govnih.govuzh.ch Genetic ablation of HIR function in C. albicans, specifically HIR1 deletion, alters chromatin accessibility and leads to aberrant transcriptional responses to nitrogen sources, accelerating metabolic adaptation and increasing the release of extracellular proteases necessary for scavenging alternative nitrogen sources. nih.govnih.govuzh.chbohrium.com Furthermore, HIR1 deletion affects fungal recognition by immune cells and triggers hypervirulence in systemic infection models. nih.govnih.govuzh.ch This indicates that perturbed chromatin homeostasis mediated by HIR fine-tunes pathogen fitness and host interaction. nih.gov In plants, HIR proteins are involved in host immunity against fungal pathogens. usda.govnih.gov An effector from Sclerotinia sclerotiorum targets plant HIRs to suppress host defense, highlighting the importance of HIR proteins in plant-fungal interactions. usda.govnih.gov
Nitrogen Assimilation and Metabolic Adaptation
Research on Candida albicans has demonstrated that the histone chaperone HIR, containing Hir1, maintains chromatin states that control nitrogen assimilation and metabolic adaptation. nih.govnih.govuzh.chresearchgate.net Deletion of HIR1 in C. albicans leads to altered chromatin accessibility upstream of nitrogen metabolism genes, affecting transcriptional adaptation when protein is the major nitrogen source. researchgate.net This results in increased expression of genes involved in nitrogen utilization, such as SAP2, SAP3, SAP7, OPT1, AGP2, UGA4, and RHB1, facilitating more efficient adaptation to utilize proteins as nitrogen sources. researchgate.netresearchgate.net This altered metabolic state contributes to the increased virulence observed in hir1Δ/Δ mutants. nih.govnih.govuzh.chresearchgate.net
MAPK Signaling Pathway Interactions
While direct interactions between this compound and canonical MAPK signaling pathways (like ERK, JNK, p38) are not extensively documented in the provided search results, there are indirect connections and mentions in the context of related biological processes. MAPK signaling pathways are involved in various cellular functions, including cell proliferation, differentiation, stress responses, survival, and apoptosis, processes where HIR1 also plays a role. nih.govwikipedia.orgkegg.jpwikipedia.orgmdpi.com Given that HIR1 influences cell cycle and programmed cell death, and these processes are regulated by MAPK pathways, there might be indirect regulatory links. Additionally, studies on fungal pathogens like Heterobasidion irregulare list HIR in pathways that include MAPK signaling (e.g., KEGG pathway hir04011). genome.jp Further research is needed to elucidate any direct or indirect interactions between this compound and specific components of MAPK signaling cascades.
Chromatin Remodeling Cycles
HIR1 is a key component of the HIR complex, a nucleosome assembly complex that functions in chromatin remodeling. yeastgenome.orguniprot.orgnih.govnih.gov The HIR complex, along with Asf1, mediates replication-independent chromatin assembly and histone deposition. uniprot.orgnih.govnih.gov This process is crucial for establishing and maintaining chromatin structure, including heterochromatic gene silencing and the formation of functional kinetochores. oup.comyeastgenome.orguniprot.org The HIR complex interacts with and is required for the recruitment of the SWI/SNF chromatin-remodeling complex to histone promoters, suggesting a cooperative role in transcriptional regulation through chromatin modulation. nih.gov The binding of the HIR complex to nucleosomes can inhibit SWI/SNF remodeling activity. nih.gov This highlights HIR1's direct involvement in the dynamic cycles of chromatin assembly and remodeling that impact gene expression and cellular processes.
DNA Metabolism and Repair Linkages
This compound and the HIR complex are linked to DNA metabolism and repair through their roles in chromatin assembly and interaction with factors involved in these processes. The HIR complex and CAF-I operate in distinct but functionally overlapping histone deposition pathways, and CAF-I is known to be involved in chromatin assembly during DNA replication and repair. yeastgenome.orgnih.govpnas.org The human ortholog of yeast HIR1, HIRA, participates in replication-independent nucleosome assembly and has been shown to mediate histone deposition at sites of DNA double-strand breaks (DSBs) during non-homologous end joining (NHEJ) repair. pnas.orgelifesciences.orgnih.gov In yeast, the Asf1 protein, which interacts with Hir proteins, also interacts with Rad53, a kinase involved in the DNA damage checkpoint. pnas.orgnih.gov Asf1 is released from Rad53 in response to DNA damage and can promote chromatin assembly. pnas.orgnih.gov While the precise role of yeast HIR1 specifically in DNA repair pathways is still being elucidated, its function in chromatin assembly and its association with proteins involved in DNA damage responses suggest a linkage to maintaining genomic integrity and facilitating repair processes through the dynamic regulation of chromatin structure. pnas.orgelifesciences.orgnih.gov
Advanced Research Approaches and Methodologies Applied to Hir1 Studies
Genetic and Mutational Analyses
Genetic approaches have been fundamental to understanding the biological roles of HIR1. By manipulating the HIR1 gene and observing the resulting phenotypes, researchers have gained insights into its essentiality, its interactions with other genes, and its specific functions within cellular pathways.
Gene Deletion Studies (e.g., Null Alleles)
Gene deletion studies, including the creation of null alleles, have been extensively used to investigate the necessity and function of HIR1. In Saccharomyces cerevisiae, deletion of HIR1 alone often results in relatively mild phenotypes, particularly concerning heterochromatic gene silencing, where hirΔ mutants show no silencing defects when Chromatin Assembly Factor I (CAF-I) is intact. nih.govnih.gov However, these null alleles have been instrumental in revealing synergistic interactions when combined with mutations in other genes. nih.govasm.orgnih.govasm.orgosti.gov
In C. elegans, hir-1 null alleles have been generated using techniques such as CRISPR-induced double-strand breaks followed by non-homologous end joining, leading to deletions in the gene. biorxiv.org Analysis of these null mutants has shown defects in adapting to and recovering from prolonged severe hypoxia, indicating a role for HIR-1 in coordinating responses to hypoxia and extracellular matrix injury. nih.gov Similarly, targeted mutagenesis has been used to create null alleles of the Hira gene (a HIR1 homolog) in mice, demonstrating its essentiality for murine embryogenesis. nih.gov
Forward and Reverse Genetic Screens
Both forward and reverse genetic screens have contributed significantly to identifying HIR1 and understanding its role. Large-scale forward genetic screens in C. elegans have been successfully employed to discover HIR-1 as a key mediator in the transcriptional response to hypoxia-induced extracellular matrix remodeling. biorxiv.orgnih.govbiorxiv.org These screens involved isolating mutants with altered reporter gene expression under specific conditions, followed by genetic linkage analysis and sequencing to identify the mutated gene. biorxiv.orgnih.gov
Reverse genetic screens, which involve disrupting a specific gene and observing the phenotype, are implicitly part of the gene deletion studies mentioned earlier. Additionally, reporter gene-based reverse genetic screens have been used in S. cerevisiae to identify regulators of histone gene expression, including the HIR proteins (Hir1, Hir2, Hir3, and Hpc2), by fusing the promoter of a histone gene (e.g., HTA1) to a reporter gene and screening deletion mutant libraries for altered reporter expression. oup.com
Synergistic Genetic Interactions
Analysis of synergistic genetic interactions has been particularly informative for uncovering the pathways in which HIR1 functions. Studies in S. cerevisiae have repeatedly demonstrated synergistic defects when mutations in HIR genes are combined with mutations in genes encoding subunits of the CAF-I complex. nih.govasm.orgnih.govasm.orgosti.gov These synergistic interactions manifest as severe reductions in position-dependent gene silencing at telomeres and silent mating loci, as well as growth defects and increased chromosome missegregation, highlighting the overlapping and essential roles of HIR and CAF-I in chromatin assembly and maintenance. nih.govasm.orgnih.govosti.gov
Furthermore, synergistic genetic interactions have been observed between HIR1 and genes involved in DNA damage checkpoints, histone modifications, and transcriptional regulation. For example, synergistic reduction of telomeric silencing is seen in cells lacking both the checkpoint kinase Mec1 and the Cac1 subunit of CAF-I, and this silencing is restored upon deletion of Rad53, suggesting an interplay between checkpoint pathways and HIR/CAF-I function. nih.gov Synergistic interactions between set1Δ (affecting H3K4 methylation) and hir1Δ mutations impact histone protein levels and chronological life span. oup.com Synergistic relationships between Hir1, Ssn6, and Snf2 have also been identified in the context of transcriptional regulation of copper homeostasis genes. nih.gov
Biochemical and Proteomic Techniques
Biochemical and proteomic approaches have been essential for studying the HIR1 protein itself, including its physical properties, complex formation, and interactions with other molecules.
Protein Complex Purification (e.g., Tandem Affinity Purification, Co-immunoprecipitation)
Techniques for protein complex purification, such as Tandem Affinity Purification (TAP) and Co-immunoprecipitation (Co-IP), have been widely applied to study HIR1. TAP involves tagging the protein of interest (the "bait") with a purification tag and using a two-step affinity purification process to isolate the bait and its interacting partners. creative-proteomics.comresearchgate.net This method was successfully used to purify the HIR complex from S. cerevisiae, revealing its stable composition including Hir1, Hir2, Hir3, and Hpc2 subunits. nih.govuniroma2.itbiocuckoo.cn Analysis of the purified complex, for example by multidimensional protein identification technology (MudPIT), allowed for the identification of these subunits and estimation of their stoichiometry within the complex. nih.gov
Mass Spectrometry-Based Protein Identification (e.g., MudPIT, mChIP-MS)
Mass spectrometry-based techniques, such as Multidimensional Protein Identification Technology (MudPIT), have been instrumental in identifying the protein components of the HIR complex. MudPIT is a powerful proteomic method that combines multidimensional liquid chromatography with tandem mass spectrometry (MS/MS) to separate, detect, and analyze proteins and their peptides in complex biological samples. This approach allows for the comprehensive identification of thousands of proteins in a single analysis.
In the context of HIR1 studies, mass spectrometry analysis was used to determine that Hir1, Hir2, Hir3, and Hpc2 proteins form a stable HIR repressor complex. This was a key finding in understanding the composition of the functional HIR entity. MudPIT is particularly useful for identifying low-abundance proteins and integral membrane proteins, contributing to a more complete picture of protein complexes. The general workflow of MudPIT involves sample preparation, separation by strong cation exchange and reversed-phase chromatography, followed by MS/MS analysis to identify peptides and infer protein sequences.
In Vitro Assays for Nucleosome Assembly and DNA/Nucleosome Binding
In vitro assays are crucial for dissecting the biochemical activities of the HIR complex, including its ability to assemble nucleosomes and bind to DNA and nucleosomes.
Nucleosome Assembly Assays: These assays measure the capacity of a protein or complex to deposit histones onto a DNA template to form nucleosomes. One common method involves incubating purified proteins (like the HIR complex) with core histones and a DNA template, followed by analysis using native gel electrophoresis or supercoiling assays. Native gel electrophoresis can visualize the formation of nucleoprotein complexes, while supercoiling assays assess the topological change in DNA upon nucleosome assembly. Studies using in vitro nucleosome assembly assays have shown that the purified HIR complex is able to deposit histones onto DNA and assemble nucleosomes, similar to the human HIRA protein.
DNA/Nucleosome Binding Assays: These assays determine if a protein or complex can directly interact with DNA or pre-assembled nucleosomes. Electrophoretic Mobility Shift Assays (EMSAs), also known as gel shift assays, are frequently used for this purpose. In EMSA, a labeled DNA or nucleosome probe is incubated with the protein of interest, and the mixture is separated on a non-denaturing gel. Binding of the protein to the probe results in a slower migration or a shift in mobility of the labeled species.
Research using EMSA has demonstrated that the HIR complex can bind to DNA and nucleosomes. Interestingly, studies have shown that the HIR complex binds to nucleosomes containing extended DNA ends (e.g., 183-bp DNA nucleosomes) but failed to bind to nucleosomes with shorter DNA (e.g., 147-bp DNA nucleosomes) under the same conditions. This suggests a potential preference for or interaction with DNA flanking the core nucleosome particle.
Table 1: Summary of In Vitro Assay Findings for the HIR Complex
| Assay Type | Observation | Reference |
| Nucleosome Assembly | HIR complex deposits histones onto DNA. | |
| DNA Binding (EMSA) | HIR complex binds to DNA. | |
| Nucleosome Binding (EMSA) | HIR complex binds to nucleosomes (template-dependent). |
Chromatin-Centric Methodologies
Understanding the function of this compound necessitates methods that probe its interaction with chromatin in vivo.
Chromatin Immunoprecipitation (ChIP) and ChIP-Seq for DNA/Chromatin Association
Chromatin Immunoprecipitation (ChIP) is a widely used technique to identify genomic regions associated with specific proteins in vivo. The basic principle involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the protein of interest (e.g., Hir1 or a component of the HIR complex) to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed to identify the bound genomic regions.
ChIP coupled with quantitative PCR (ChIP-qPCR) allows for the quantification of protein binding at specific loci. ChIP coupled with high-throughput sequencing (ChIP-Seq) enables genome-wide mapping of protein binding sites. ChIP-Seq provides high-resolution information about where a protein binds across the entire genome.
Studies using ChIP have shown that Hir1 and Hir2 associate with the regulatory domain of histone genes like HTA1-HTB1. While the Hir proteins are not thought to possess intrinsic DNA-binding activity, they are postulated to be recruited to specific sites. ChIP-Seq experiments can provide a comprehensive map of HIR complex localization on chromatin, revealing its target genes and regulatory regions. For instance, ChIP has been used to confirm the binding of known regulators like Asf1, Hir1, and Rtt106 at histone promoters.
Assays for Nucleosome Remodeling Activity
Assays for nucleosome remodeling activity assess how proteins can alter nucleosome structure or position. While the HIR complex itself is primarily known for nucleosome assembly, its interaction with and influence on ATP-dependent chromatin remodelers is also studied.
Nucleosome remodeling assays in vitro can involve reconstituting nucleosomes on a DNA template and then incubating them with a chromatin remodeler (like SWI/SNF) in the presence or absence of the protein of interest (e.g., the HIR complex). Changes in nucleosome position or accessibility to restriction enzymes or DNase I are then monitored.
Research has shown that the HIR complex can influence the activity of chromatin remodelers. Specifically, the binding of the HIR complex to nucleosomes forms a distinct protein/DNA complex that is resistant to remodeling by SWI/SNF. This suggests that the HIR complex can inhibit SWI/SNF nucleosome remodeling activity, potentially by a mechanism that does not prevent SWI/SNF binding but rather locks the nucleosome in a conformation that is refractory to remodeling.
Cell Biology and Imaging Techniques
Cell biology and imaging techniques are essential for understanding the cellular localization of this compound and its dynamics within the cell.
Subcellular Localization Studies (e.g., Fluorescence Microscopy, Electron Microscopy)
Determining the subcellular localization of a protein provides crucial insights into its function. Techniques like fluorescence microscopy and electron microscopy are widely used for this purpose.
Fluorescence Microscopy: This technique involves tagging the protein of interest with a fluorescent protein (e.g., GFP) and visualizing its distribution within live or fixed cells using a fluorescence microscope. This allows for the observation of protein localization to specific organelles or cellular compartments. High-throughput fluorescence microscopy can be used to screen the localization of many proteins.
Studies have indicated that Hir1p is localized to the nucleus, consistent with its role in regulating gene expression and chromatin structure. Fluorescence microscopy can be used to observe this nuclear localization and potentially investigate changes in localization under different cellular conditions.
Electron Microscopy: Electron microscopy provides much higher resolution than light microscopy, allowing for the visualization of protein localization at the ultrastructural level. Immunoelectron microscopy, which uses antibodies labeled with electron-dense markers (like gold particles), can pinpoint the location of a protein within organelles or specific cellular structures.
While direct studies on this compound localization using electron microscopy were not prominently found in the initial search results, this technique, often in combination with fluorescence microscopy (correlative light and electron microscopy), can provide detailed spatial information about protein distribution within the cellular context. This can be particularly valuable for understanding how the HIR complex interacts with specific chromatin structures or nuclear compartments.
Table 2: Subcellular Localization of Hir1p
| Protein | Observed Localization | Method Used (Implied or Explicit) | Reference |
| Hir1p | Nucleus | Mentioned as nuclear targeting signal | |
| Hir1p | Nucleus | Stated localization |
These advanced research approaches and methodologies provide a comprehensive toolkit for investigating the multifaceted roles of this compound in chromatin biology and gene regulation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | To be determined |
The investigation of this compound's functions and interactions relies on sophisticated methodologies that probe protein composition, nucleic acid binding, chromatin dynamics, and spatial distribution within the cell.
Mass Spectrometry-Based Protein Identification (e.g., MudPIT, mChIP-MS)
Mass spectrometry is a cornerstone technique for identifying proteins within complex biological samples and characterizing protein complexes. Multidimensional Protein Identification Technology (MudPIT) is a powerful label-free proteomic approach that integrates multidimensional liquid chromatography with tandem mass spectrometry (MS/MS) to achieve high-throughput protein identification. This method is particularly effective for analyzing complex protein mixtures, including those from cell lysates or purified protein complexes.
In the context of HIR1 research, mass spectrometry has been instrumental in defining the subunit composition of the HIR complex. Analysis of purified HIR complex using mass spectrometry revealed the presence of Hir1, Hir2, Hir3, and Hpc2 proteins, confirming their association within a stable complex. MudPIT's ability to detect low-abundance proteins makes it valuable for identifying all components of a protein complex, even those present in smaller quantities. The general procedure involves digesting proteins into peptides, separating them by chromatography based on properties like charge and hydrophobicity, and then analyzing the peptides by MS/MS to determine their sequences and identify the parent proteins by searching against protein databases.
In Vitro Assays for Nucleosome Assembly and DNA/Nucleosome Binding
In vitro assays are essential for directly assessing the biochemical activities of purified HIR complex, such as its capacity for nucleosome assembly and its interactions with DNA and nucleosomes.
Nucleosome Assembly Assays: These assays quantify the ability of a protein or complex to assemble histones onto a DNA template to form nucleosomes. A common in vitro approach involves incubating purified HIR complex with core histones and a DNA template, followed by analysis using native polyacrylamide gel electrophoresis (PAGE) or supercoiling assays. Native PAGE can resolve different nucleoprotein species based on their size and charge, allowing visualization of assembled nucleosomes. Supercoiling assays measure the change in DNA topology induced by histone wrapping during nucleosome formation. In vitro studies have demonstrated that the purified HIR complex can deposit histones onto DNA and assemble nucleosomes, exhibiting a nucleosome assembly activity.
DNA/Nucleosome Binding Assays: These assays determine the binding affinity and specificity of the HIR complex for DNA or pre-assembled nucleosomes. Electrophoretic Mobility Shift Assays (EMSAs) are frequently employed. In EMSA, a labeled DNA fragment or nucleosome is incubated with increasing concentrations of the protein complex. Binding of the protein shifts the mobility of the labeled probe during native gel electrophoresis, resulting in a slower migrating band. EMSA experiments have shown that the HIR complex can bind to both naked DNA and nucleosomes. Notably, the binding to nucleosomes appears to be influenced by the length of the DNA flanking the nucleosome core, with stronger binding observed for nucleosomes reconstituted on longer DNA templates (e.g., 183-bp) compared to shorter ones (e.g., 147-bp). This suggests that the HIR complex may interact with extranucleosomal DNA.
Table 1: Key Findings from In Vitro Assays on the HIR Complex
| Assay Type | Key Observation | Supporting Evidence |
| Nucleosome Assembly | HIR complex promotes histone deposition and nucleosome formation in vitro. | Visualization of assembled nucleosomes by native gel electrophoresis and analysis by supercoiling assay. |
| DNA Binding | HIR complex binds to DNA. | Demonstrated by electrophoretic mobility shift assays (EMSA). |
| Nucleosome Binding | HIR complex binds to nucleosomes, influenced by flanking DNA length. | EMSA shows binding to 183-bp nucleosomes but reduced binding to 147-bp nucleosomes. |
Chromatin-Centric Methodologies
Investigating the function of this compound within its native chromatin environment requires specialized techniques that can capture protein-DNA interactions and assess chromatin structure in vivo.
Chromatin Immunoprecipitation (ChIP) and ChIP-Seq for DNA/Chromatin Association
Chromatin Immunoprecipitation (ChIP) is a fundamental technique used to identify the genomic locations where a specific protein is bound in vivo. The method involves crosslinking proteins to DNA within living cells, shearing the chromatin into smaller fragments, and then using an antibody specific to the protein of interest (such as Hir1 or a component of the HIR complex) to isolate the protein-DNA complexes through immunoprecipitation. The crosslinking is then reversed, and the purified DNA fragments are analyzed.
ChIP followed by quantitative PCR (ChIP-qPCR) allows for the quantification of protein binding at specific, predetermined genomic loci. ChIP coupled with high-throughput sequencing (ChIP-Seq) provides a genome-wide map of protein binding sites, offering a comprehensive view of where a protein interacts with chromatin across the entire genome. ChIP-Seq is considered highly efficient for studying the complex interactions between nuclear proteins and their associated genomic DNA.
ChIP studies have shown that Hir1 and Hir2 associate with the promoter regions of histone genes, which are negatively regulated by the HIR complex. While the HIR proteins themselves may not directly bind DNA with high sequence specificity, they are recruited to these regulatory regions, likely through interactions with other factors. Genome-wide ChIP-Seq analysis can identify the full spectrum of genomic targets bound by the HIR complex, providing insights into its regulatory network beyond histone genes. For example, ChIP has been used to confirm the binding of known regulators, including Hir1, at histone promoters.
Assays for Nucleosome Remodeling Activity
Assays for nucleosome remodeling activity measure the ability of proteins or complexes to alter the position or structure of nucleosomes. While the HIR complex's primary characterized activity is nucleosome assembly, its interaction with and modulation of ATP-dependent chromatin remodelers is also a significant area of study.
In vitro nucleosome remodeling assays typically involve reconstituting nucleosomes on a defined DNA template and then incubating them with a known chromatin remodeler (such as the SWI/SNF complex) in the presence or absence of the HIR complex. Changes in nucleosome position or accessibility to probes or enzymes are then monitored using techniques like native gel electrophoresis, restriction enzyme accessibility assays, or DNase I footprinting.
Research has shown that the HIR complex can antagonize the activity of the SWI/SNF chromatin remodeling complex. In vitro remodeling assays have demonstrated that the binding of the HIR complex to nucleosomes results in a protein/DNA complex that is resistant to remodeling by SWI/SNF. This suggests that the HIR complex can inhibit SWI/SNF-mediated nucleosome mobilization or alteration, potentially contributing to transcriptional repression by stabilizing nucleosome positions at target promoters.
Cell Biology and Imaging Techniques
Cell biology and imaging techniques are crucial for understanding the cellular localization of this compound, its dynamic behavior, and its interactions within the cellular environment.
Subcellular Localization Studies (e.g., Fluorescence Microscopy, Electron Microscopy)
Determining where a protein resides within the cell is fundamental to understanding its function. Fluorescence microscopy and electron microscopy are key techniques for subcellular localization studies.
Fluorescence Microscopy: This technique involves tagging the protein of interest with a fluorescent protein (e.g., Green Fluorescent Protein - GFP) and visualizing its distribution using a fluorescence microscope. This allows for the identification of the cellular compartments or structures where the protein is localized. High-throughput fluorescence microscopy can be used for large-scale screens of protein localization.
Studies have indicated that Hir1p is localized to the nucleus, which is consistent with its role in regulating gene expression and chromatin organization within the nucleus. Fluorescence microscopy can be used to confirm this nuclear localization and to investigate potential changes in localization in response to different cellular signals or conditions.
Electron Microscopy: Electron microscopy provides significantly higher resolution than fluorescence microscopy, enabling the visualization of protein localization at the ultrastructural level. Immunoelectron microscopy, which uses antibodies labeled with electron-dense markers, allows for the precise localization of proteins within organelles and macromolecular complexes. Correlative light and electron microscopy (CLEM) combines the advantages of both techniques, allowing for the initial identification of fluorescently tagged proteins by fluorescence microscopy followed by high-resolution imaging of the same cellular region by electron microscopy.
While specific detailed electron microscopy studies focusing solely on HIR1 localization were not extensively highlighted in the search results, electron microscopy, particularly with immunolabeling or CLEM, would be valuable for precisely localizing the HIR complex within nuclear substructures or in relation to specific chromatin features. This can provide ultrastructural context for the biochemical activities observed in vitro and the chromatin associations identified by ChIP-based methods.
Table 2: Observed Subcellular Localization of Hir1p
| Protein | Observed Localization | Method Used (Implied or Explicit) |
| Hir1p | Nucleus | Indicated by nuclear targeting signal and stated localization. |
These diverse research methodologies, ranging from biochemical reconstitution in vitro to high-resolution imaging and genome-wide analysis in vivo, collectively contribute to a comprehensive understanding of this compound's multifaceted roles in chromatin biology and gene regulation.
Analysis of Protein Dynamics in Living Cells
Analyzing the dynamics of this compound within living cells is crucial for understanding its function in real-time cellular processes. Techniques such as live-cell imaging, often coupled with fluorescent protein tagging, are fundamental in this area. For instance, studies on Arabidopsis thaliana HIR1 (AtHIR1) have utilized Variable Angle Total Internal Reflection Fluorescence Microscopy (VA-TIRFM) to observe the dynamics of individual AtHIR1 particles at the plasma membrane of epidermal cells. This approach revealed distinct localization patterns and dynamic behaviors for AtHIR1 in different tissues, such as leaves and elongating hypocotyls, compared to root epidermal cells. frontiersin.org The dynamic behavior of AtHIR1 has also been shown to change significantly following treatments with elicitors like flg22 or chemicals that disturb membrane microdomains, indicating that its dynamics are influenced by the cellular environment and are linked to its biological functions. frontiersin.org
Live-cell imaging, in conjunction with methods like photobleaching, energy transfer, or fluorescence correlation spectroscopy, allows researchers to study the subcellular localization, mobility, transport routes, and binding interactions of proteins like HIR1. nih.gov Techniques such as the Enhanced Number and Brightness method, which quantifies and maps protein aggregation from high-resolution movies, can provide dynamic maps of protein oligomerization in living cells, a technique potentially applicable to studying HIR1 complex formation or interactions. hfsp.org
Transcriptional and Gene Expression Analysis
Understanding the transcriptional regulation of the HIR1 gene and how this compound influences the expression of other genes is a significant area of research. Various techniques are employed for this purpose, ranging from targeted gene expression measurements to genome-wide profiling.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a widely used method to quantify the expression levels of specific genes, including HIR1 and its transcriptional targets. This technique involves converting RNA to cDNA and then using PCR with fluorescent probes or SYBR Green to measure the amount of target DNA. nih.gov Studies on Saccharomyces cerevisiae have used RT-qPCR to analyze the mRNA levels of histone genes (such as HTA1, HTB1, and HTA2) in hir1 mutants and wild-type strains to assess the role of HIR1 in histone gene repression. nih.gov RT-qPCR has also been used to confirm and expand upon findings from transcriptome analysis, for example, in studying the expression profiles of HIR genes and other defense-related genes in coffee species inoculated with fungal pathogens. mdpi.com This method allows for precise quantification of transcript levels under different experimental conditions, such as during cell cycle progression or in response to environmental stimuli. nih.govresearchgate.net
Transcriptional Profiling and Gene Expression Data Analysis
Transcriptional profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides a global view of gene expression changes in the presence or absence of functional HIR1. RNA-Seq allows for the identification of genes that are differentially expressed in hir1 mutants compared to wild-type organisms under various conditions. researchgate.netbiorxiv.org For instance, RNA-Seq analysis in Candida albicans has been used to compare the transcriptomes of wild-type and HIR1 deletion mutants during nutrient-rich growth and upon a shift to nitrogen starvation conditions. This type of analysis can reveal the broader impact of HIR1 on cellular processes by identifying affected pathways and functional categories of genes. researchgate.net
Analysis of RNA-Seq data involves bioinformatics approaches to identify significantly differentially expressed genes, assess the correlation between transcriptomic profiles, and perform gene ontology (GO) analysis to determine enriched biological processes. researchgate.netresearchgate.net For example, transcriptomic profiling of hir1 deletion mutants in C. albicans during the yeast-to-hyphae transition revealed that loss of HIR1 affects the transcriptional amplitude of genes involved in this process and can influence the expression of hyphal-specific genes. researchgate.netresearchgate.net Similarly, RNA-Seq analysis in C. eleganshir-1 mutants has been used to identify genes differentially regulated by hir-1 in the context of hypoxia. biorxiv.org
Data from transcriptional profiling experiments can be presented in various formats, including tables of differentially expressed genes, scatter plots comparing gene expression in different conditions, and heatmaps illustrating expression patterns.
Example Data Table (Illustrative - based on search result findings):
While specific fold-change data for a table wasn't consistently available across all searches for direct extraction into a single table format, the search results indicate the types of findings that would be presented. For example, RNA-seq analysis in Candida albicans identified hundreds of genes with altered expression in hir1 deletion mutants. researchgate.net
| Gene Name | Fold Change (hir1Δ/Δ vs WT) | Adjusted p-value | Condition | Organism |
| Gene A | 2.5 (Upregulated) | < 0.05 | Nitrogen Starvation (8h) | C. albicans |
| Gene B | 0.4 (Downregulated) | < 0.05 | Nitrogen Starvation (8h) | C. albicans |
| ECE1 | Decreased | Not specified | Hyphal Induction (30 min) | C. albicans |
| RHD1 | Increased | Not specified | Hyphal Induction (30 min) | C. albicans |
| RBR1 | ~6-fold Higher | < 0.05 | Protein as N source (8h) | C. albicans |
These analyses highlight HIR1's role as a transcriptional regulator, influencing the expression of a diverse set of genes depending on the organism and environmental conditions.
Functional Interaction Mapping
Identifying the proteins and other molecules that interact with HIR1 is fundamental to understanding its molecular function and the pathways in which it participates. Various methods are employed to map these functional interactions.
Yeast Two-Hybrid Screens
Yeast two-hybrid (Y2H) screening is a powerful technique for identifying protein-protein interactions. This method tests for physical interactions between two proteins by making them fusions with two different domains of a transcription factor. If the proteins interact, the transcription factor is reconstituted, leading to the activation of a reporter gene. thebiogrid.org Y2H screens have been successfully used to identify proteins that interact with HIR1. For instance, a Y2H analysis showed that Saccharomyces cerevisiae HIR1 interacts with ASF1, a highly conserved protein involved in transcriptional silencing and chromatin assembly. thebiogrid.orgnih.govnih.gov This interaction is significant because ASF1 and HIR1 function together in the same pathway to regulate histone gene transcription and chromatin structure. nih.gov Y2H has also been used to examine interactions between Arabidopsis HIR proteins and JAZ proteins, revealing potential roles for HIRs in regulating anthocyanin accumulation. researchgate.net
Protein-Protein Interaction Databases and Network Analysis
Protein-protein interaction (PPI) databases serve as valuable resources for compiling and analyzing known and predicted interactions involving HIR1. Databases such as BioGRID, IntAct, and STRING integrate interaction data from various experimental sources (like Y2H, co-immunoprecipitation, and mass spectrometry) and computational predictions. uniprot.orgarabidopsis.orgstring-db.org These databases can provide a network view of proteins that interact with HIR1, helping to infer its potential functions and pathways. string-db.org
Network analysis of PPI data can reveal functional modules and central nodes within the interaction network of HIR1. For example, the STRING database shows interactions for Saccharomyces cerevisiae HIR1 with other components of the HIR complex (Hir2, Hir3, Hpc2) and with proteins like ASF1, RTT106, and MSI1, which are involved in chromatin assembly and histone regulation. string-db.org This network analysis reinforces the role of HIR1 as a core component of the HIR complex and its close association with other factors involved in chromatin dynamics and transcription. yeastgenome.orgresearchgate.netembopress.org
Databases like the Human Interactome Resource (HIR, distinct from the protein) integrate multiple types of evidence to predict functional associations between genes, which can include protein interactions. oup.comcncb.ac.cnnih.gov While "HIR" in this context refers to a database, it underscores the importance of integrated data for understanding protein function within broader cellular networks. Analysis of these networks can provide insights into how HIR1, through its interactions, contributes to various biological processes.
Example Protein-Protein Interaction Data (Based on Search Results):
| Protein 1 | Protein 2 | Interaction Detection Method | Organism | Source Database |
| HIR1 | ASF1 | Two-hybrid | S. cerevisiae | BioGRID, IntAct (Implied) thebiogrid.orgnih.govnih.gov |
| Hir1 | Hir2 | Co-immunoprecipitation (Implied) | S. cerevisiae | SGD yeastgenome.org |
| Hir1 | Hir3 | Co-immunoprecipitation (Implied) | C. albicans | ResearchGate (Diagram) researchgate.net |
| Hir1 | Hpc2 | Mass Spectrometry (Implied) | S. cerevisiae | ResearchGate (Diagram) researchgate.net |
| HIR1 | RTT106 | Co-purification/Mass Spectrometry (Implied) | S. cerevisiae | STRING, Molecular Systems Biology string-db.orgembopress.org |
| HIR1 | MSI1 | Co-purification/Mass Spectrometry (Implied) | S. cerevisiae | STRING string-db.org |
| AtHIR1 | AtFlot1 | Co-localization/Dynamics (Implied association in nanodomains) | A. thaliana | Frontiers frontiersin.org |
| AtHIR2 | IRT1 | Interaction (Implied) | A. thaliana | NUTRIR anr.fr |
| AtHIR2 | AHA2 | Interaction (Implied) | A. thaliana | NUTRIR anr.fr |
| AtHIR2 | FRO2 | Interaction (Implied) | A. thaliana | NUTRIR anr.fr |
| HIR-1 | B0222.11 | SPR | C. elegans | bioRxiv biorxiv.org |
| HIR-1 | Rad9 | Co-immunoprecipitation | S. cerevisiae | ResearchGate (Diagram) researchgate.net |
These interaction studies underscore the multifaceted roles of HIR1, particularly its involvement in protein complexes and its association with factors regulating chromatin structure and gene expression.
Comparative and Evolutionary Biology Approaches
Comparative and evolutionary biology approaches are essential for understanding the conservation and diversification of the HIR protein family, including HIR1, across different species. These methods help to trace the evolutionary history of HIR proteins and infer functional constraints and adaptations.
Phylogenetic Analysis of HIR Family Members
Phylogenetic analysis is a key method used to explore the evolutionary relationships among HIR proteins from various organisms. Studies have constructed phylogenetic trees using amino acid sequences of HIR proteins from diverse species, including plants (e.g., Arabidopsis, rice, maize, wheat, barley, coffee), yeast (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe), and mammals (e.g., human, mouse). nih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.net
These analyses typically group HIR proteins into distinct clades, reflecting their evolutionary divergence and shared ancestry. For instance, phylogenetic analysis of HIR proteins from several plant species revealed their division into three distinct groups. nih.govfrontiersin.orgresearchgate.net In Saccharomyces cerevisiae, Hir1p and Hir2p are considered homologs of the mammalian HIRA protein, while Hir3p is an ortholog of human CABIN1, and Hpc2p is an ortholog of human UBN1. plos.orgresearchgate.netresearchgate.netnih.gov Phylogenetic studies have shown that the CAC2/HIR1 subfamily of WD repeat proteins, which includes yeast Hir1p and human HIRA, forms a distinct group. nih.gov
The clustering patterns in phylogenetic trees provide insights into the evolutionary history of the HIR family and help identify orthologs and paralogs across different species. This allows researchers to study conserved functions and species-specific adaptations.
Synteny Analysis and Evolutionary Conservation Studies
Synteny analysis, which examines the conservation of gene order on chromosomes between different species, is employed alongside phylogenetic analysis to assess the evolutionary conservation of HIR genes. nih.govfrontiersin.org Collinearity analysis can reveal conserved genomic blocks containing HIR genes, indicating their maintenance together throughout evolution. nih.govfrontiersin.org
Studies have shown significant conservation levels among HIR proteins across different plant species, with analyses revealing collinearity among several HIR genes, suggesting evolutionary conservation within the gene family. nih.govfrontiersin.org For example, syntenic maps have indicated a closer evolutionary relationship in terms of HIR genes between Oryza sativa and species like Triticum aestivum and Zea mays. nih.govfrontiersin.org The importance of the HIR complex is underscored by its evolutionary conservation across a wide range of species, from yeast to humans. researchgate.netresearchgate.netnih.gov
The conservation of functional domains within HIR proteins, such as the stomatin/prohibitin/flotillin/HflK/C (SPFH) domain and WD40 repeats, further highlights their evolutionary importance. nih.govfrontiersin.orgmdpi.comebi.ac.ukmdpi.com The human HIRA protein, a homolog of yeast Hir1 and Hir2, shows high amino acid sequence identity with its murine counterpart, particularly in the N-terminal WD repeat domain, emphasizing the strong conservation of this functional region. nih.gov
Synteny analysis has also been applied to study the evolution of centromeres in yeast, where HIR-associated structures have been identified as putative centromeres in certain Candida species, suggesting a role for HIR in the evolution of these genomic regions. biorxiv.org
Ortholog Identification and Functional Comparison
Identifying orthologs of HIR1 in different species is crucial for comparative functional studies. Orthologs are genes in different species that evolved from a common ancestral gene by speciation and typically retain similar functions. By identifying HIR1 orthologs, researchers can compare their protein sequences, domain structures, and, importantly, their biological roles in different organisms.
For instance, the human HIRA protein is considered an ortholog of yeast Hir1p and Hir2p and is involved in replication-independent deposition of histone H3.3. researchgate.netresearchgate.netnih.govgenecards.orgtandfonline.com Studies comparing the HIRA complex in different organisms, including S. cerevisiae, Schizosaccharomyces pombe, and humans, have revealed a high degree of similarity in their composition and function in mediating replication-independent nucleosome assembly. plos.orgresearchgate.net
Functional comparisons of HIR proteins across species have shown conserved roles in processes such as histone deposition, regulation of histone gene transcription, and gene silencing. researchgate.netresearchgate.nettandfonline.comyeastgenome.orgnih.gov In plants, HIR proteins are involved in defense responses and stress responses, and orthologs in different plant species show similar responses to environmental stimuli. nih.govfrontiersin.orgmdpi.comnih.gov For example, overexpression of a pepper Cathis compound, closely related to Arabidopsis AtHIR4, can lead to spontaneous cell death, suggesting a conserved role in activating defense signaling. nih.gov
Comparative studies of HIR complex subunits, like the interaction between Hir2 and Hpc2 in yeast (orthologs of human HIRA and UBN1), provide structural insights into the conserved mechanisms of complex assembly and function across evolution. yeastgenome.org
Bioinformatics and Predictive Modeling
Bioinformatics and predictive modeling play a vital role in the study of this compound, enabling the analysis of its sequence, the prediction of regulatory elements in its gene promoter, and the characterization of its structural features and functional domains.
Prediction of Cis-Acting Elements
Bioinformatics tools are widely used to predict cis-acting elements in the promoter regions of HIR genes. Cis-acting elements are DNA sequences located near a gene that bind transcription factors and regulate gene expression. Identifying these elements can provide insights into how HIR gene expression is regulated in response to various signals.
Studies on HIR genes in plants, such as Oryza sativa and Brassica napus, have utilized tools like PlantCARE to predict cis-acting elements in their promoter regions. nih.govfrontiersin.orgresearchgate.net These analyses have identified numerous cis-acting elements related to light responsiveness, hormonal regulation (e.g., ABA, SA, GA, MeJA), and abiotic stress responses (e.g., drought, low temperature, high salinity). nih.govfrontiersin.orgmdpi.comresearchgate.net
The presence of specific cis-acting elements in the promoters of HIR genes suggests that their expression is tightly regulated by environmental cues and developmental signals. For example, the identification of abscisic acid response elements (ABRE) in the promoter region of a Brassica napus HIR gene indicates its potential involvement in ABA signaling. nih.govfrontiersin.org
Predictive modeling of cis-acting elements helps to infer potential regulatory pathways and provides targets for experimental validation to understand the transcriptional control of HIR genes.
Structural Characterization and Domain Prediction
Bioinformatics tools and predictive modeling are instrumental in characterizing the structural features and functional domains of this compound. These predictions are often based on amino acid sequence analysis and comparison with known protein domains and structures.
HIR proteins, including HIR1, are known to belong to the proliferation, ionization, and death (PID) superfamily and characteristically contain the stomatin/prohibitin/flotillin/HflK/C (SPFH) structural domain. nih.govfrontiersin.orgmdpi.com This domain is essential for various cellular functions, including ion channel regulation, cell proliferation, and apoptosis. nih.govfrontiersin.org Domain prediction tools confirm the presence of the SPFH domain in HIR proteins from different species. nih.govfrontiersin.orgebi.ac.ukmdpi.com
Yeast Hir1p contains WD40 repeat motifs in its N-terminal half, which are often implicated in protein-protein interactions. researchgate.netnih.govyeastgenome.org The human HIRA protein also contains WD repeats in its N-terminus, showing high similarity to the corresponding region in yeast Hir1p. researchgate.netnih.gov Predictive modeling can identify these WD40 repeats and other conserved motifs within the HIR1 sequence. ebi.ac.uk
Structural predictions and domain characterization provide insights into the potential molecular functions of HIR1, including its interactions with other proteins (such as other HIR complex subunits and Asf1) and its role in chromatin assembly and regulation. plos.orgresearchgate.netresearchgate.netnih.govyeastgenome.orgresearchgate.net For instance, the B domain motif in Hir1 is predicted to be involved in binding to Asf1, a conserved interaction crucial for replication-independent histone deposition. researchgate.netnih.govnih.gov
Interactive Table 1: Predicted Cis-Acting Elements in Plant HIR Gene Promoters
| Cis-Acting Element Category | Examples of Specific Elements Found | Associated Regulatory Response | Organisms Studied (Examples) | Source |
| Light Responsiveness | ARE, SARE, LTR, G-box, BOXI, LAMP-element | Light induction/regulation | Oryza sativa, Brassica napus | nih.govfrontiersin.orgresearchgate.net |
| Hormonal Regulation | ABRE, GARE, MeJA-responsive elements, TCA-elements, MYC | Response to ABA, GA, MeJA, SA | Oryza sativa, Brassica napus | nih.govfrontiersin.orgmdpi.comresearchgate.net |
| Abiotic Stress Response | DRE, LTR, ARE, SARE, WUN-motif | Response to drought, low temperature, high salinity, wounding | Oryza sativa, Brassica napus | nih.govfrontiersin.orgmdpi.comresearchgate.net |
Interactive Table 2: Conserved Domains Predicted in this compound
| Domain Name | Location in Protein (General) | Predicted Function | Conservation | Source |
| SPFH domain (Stomatin/Prohibitin/Flotillin/HflK/C) | Spans almost the entire length in some plant HIRs | Ion channel regulation, cell proliferation, apoptosis, association with membrane microdomains | Highly conserved across prokaryotes and eukaryotes | nih.govfrontiersin.orgmdpi.comebi.ac.ukmdpi.com |
| WD40 Repeats | N-terminal region (in yeast Hir1p and human HIRA) | Protein-protein interactions | Conserved in HIR1/HIRA orthologs | researchgate.netnih.govebi.ac.uknih.govyeastgenome.org |
| B domain motif | Within the protein sequence (in yeast Hir1p and human HIRA) | Interaction with Asf1 histone chaperone | Conserved across species | researchgate.netnih.govnih.gov |
| HIRA domain | C-terminal region (in yeast Hir1p) | Specific to Hir1/HIRA and analogous proteins | Conserved in Hir1/HIRA orthologs | researchgate.netnih.gov |
7.8.3. Functional Association Network Inference
Functional association network inference plays a crucial role in deciphering the complex web of interactions and pathways in which the this compound participates. By integrating diverse types of biological data, researchers can construct networks that predict functional relationships between HIR1 and other proteins, even in the absence of direct physical interaction evidence. This approach is particularly valuable for understanding the cellular context and molecular mechanisms governed or influenced by HIR1.
The inference of functional association networks involving HIR1 typically leverages several data types. These include experimental protein-protein interaction data derived from techniques such as yeast two-hybrid, affinity purification followed by mass spectrometry, and genetic interaction studies. yeastgenome.orgstring-db.orgstring-db.orgfrontiersin.org In addition to direct interaction data, methods utilize indirect evidence such as gene co-expression patterns, phylogenetic profiles (conservation across species), genomic context (like gene fusion or co-occurrence), and shared annotation in databases. string-db.orgstring-db.orgembopress.orgplos.org Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins), BioGRID, and IntAct serve as key resources for aggregating and analyzing these diverse data types to infer functional associations. string-db.orgstring-db.orgfrontiersin.orguniprot.org
Network inference studies have provided significant insights into the functional landscape of HIR1, particularly in model organisms like Saccharomyces cerevisiae and Arabidopsis thaliana. In S. cerevisiae, HIR1 is known to be a core component of the HIR complex, which is involved in replication-independent histone deposition and transcriptional regulation of histone genes. yeastgenome.orgnih.gov Functional association networks confirm and extend these findings by identifying other members of the HIR complex (Hir2, Hir3, Hpc2) and associated proteins like the histone chaperone Asf1 as strong functional partners. string-db.orgnih.gov
Analysis of inferred networks reveals that HIR1 and the HIR complex are functionally associated with processes related to chromatin organization, nucleosome assembly, and gene silencing. yeastgenome.orgstring-db.orgstring-db.org For instance, network analysis in S. cerevisiae highlights associations with GO terms such as "HIR complex," "nucleosome," "chromosome," and "chromatin." string-db.org Similarly, in Neurospora crassa, the hir-1 protein shows associations with "Nucleosome," "Chromatin," and "Chromosome." string-db.org These associations are supported by various lines of evidence integrated in the network inference process, including experimental data, co-expression, and database annotations. string-db.orgstring-db.org
Detailed research findings from functional association network inference provide a systems-level view of HIR1 function. For example, the STRING database for S. cerevisiae HIR1 (accession 4896.YBL008W) predicts interactions with several proteins, including Hir2, Hir3, Hpc2, and Asf1, with high confidence scores based on combined evidence. string-db.org These interactions are supported by experimental evidence, co-expression data, and curated databases. string-db.org The network also indicates functional links to histones (e.g., Htb1, Hta1, Hht1), reinforcing HIR1's role in histone deposition and chromatin structure. string-db.org
The evidence types contributing to the inferred functional associations for HIR1 vary depending on the organism and the specific interaction. Common evidence types include:
Experiments: Direct experimental evidence such as yeast two-hybrid, co-purification, and genetic interactions. yeastgenome.orgstring-db.orgstring-db.org
Databases: Information curated in biological databases, including known protein complexes and pathways. string-db.orgstring-db.org
Textmining: Automated analysis of scientific literature to identify proteins frequently mentioned together. string-db.orgstring-db.org
Co-expression: Genes whose expression levels are correlated across multiple experiments. string-db.orgstring-db.org
Co-occurrence: Genes that tend to be present or absent together across different genomes. string-db.orgstring-db.org
Fusion: Genes that are fused into a single open reading frame in some genomes. string-db.org
The integration of these diverse data sources through sophisticated algorithms allows for the inference of comprehensive functional association networks. These networks not only highlight known interactions but also predict novel associations, providing testable hypotheses for further experimental validation. plos.orgnih.gov
Below are examples of inferred functional associations for HIR1 in Saccharomyces cerevisiae and Neurospora crassa based on STRING database data, illustrating key interacting partners and the evidence supporting these associations.
Table 1: Selected Inferred Functional Associations for Saccharomyces cerevisiae HIR1 (STRING: 4896.YBL008W)
| Protein | Description | Combined Score | Evidence (Examples) |
| HIR2 | HIR complex subunit Hir2 | 0.999 | Experiments, Databases, Textmining |
| HIR3 | HIR complex subunit Hir3 | 0.999 | Experiments, Databases, Textmining |
| HPC2 | HIR complex subunit Hpc2 | 0.999 | Experiments, Databases, Textmining |
| ASF1 | Histone chaperone Asf1 | 0.999 | Experiments, Databases, Textmining |
| HTB1 | Histone H2B | 0.961 | Experiments, Databases, Textmining, Co-expression |
| HTA1 | Histone H2A | 0.957 | Experiments, Databases, Textmining, Co-expression |
| HHT1 | Histone H3 | 0.956 | Experiments, Databases, Textmining, Co-expression |
| RLF2 | Replication fork protection complex subunit Rlf2 | 0.956 | Experiments, Databases, Textmining |
| RTT106 | Histone chaperone Rtt106 | 0.956 | Experiments, Databases, Textmining |
| MSI1 | Chromatin assembly factor I subunit 1 | 0.956 | Experiments, Databases, Textmining |
Table 2: Selected Inferred Functional Associations for Neurospora crassa hir-1 (STRING: Q7RZI0)
| Protein | Description | Combined Score | Evidence (Examples) |
| asf-1 | Histone chaperone asf-1 | 0.999 | Experiments, Databases, Textmining |
| cac-1 | Chromatin assembly-1 protein | 0.999 | Experiments, Databases, Textmining |
| hat-2 | Histone acetyltransferase complex subunit | 0.999 | Experiments, Databases, Textmining |
| hh3 | Histone H3 | 0.999 | Experiments, Databases, Textmining |
| hH3v | Histone H3 variant | 0.999 | Experiments, Databases, Textmining |
| hH4v | Histone H4 variant | 0.999 | Experiments, Databases, Textmining |
| NCU01505 | Uncharacterized protein | 0.999 | Experiments, Databases, Textmining |
| NCU04512 | Uncharacterized protein | 0.999 | Experiments, Databases, Textmining |
| NCU07663 | Uncharacterized protein | 0.999 | Experiments, Databases, Textmining |
| NCU11000 | GRF zinc finger domain-containing protein | 0.999 | Experiments, Databases, Textmining |
These tables demonstrate how network inference consolidates evidence from multiple sources to predict functional partners of HIR1, highlighting its conserved role in chromatin-related processes across different species. The high confidence scores for interactions with core HIR complex members and histone chaperones underscore the reliability of these inferred associations.
Compound/Protein Identifiers
| Name | Type | Identifier (Example) | Database |
| This compound | Protein | Q9FM19 | UniProt (A.t.) |
| This compound | Protein | 4896.YBL008W | STRING (S.c.) |
| hir-1 protein | Protein | Q7RZI0 | STRING (N.c.) |
Q & A
Q. What integrative approaches reconcile HIR1’s dual roles in structural collagen synthesis and immune signaling?
- Methodology : Employ multi-omics (proteomics, transcriptomics) to identify context-dependent interaction networks. Validate using tissue-specific knockout models and pathway enrichment analysis .
Data Analysis & Contradiction Management
Q. How should conflicting data on HIR1’s interaction partners be systematically addressed?
- Methodology : Re-analyze raw datasets from public repositories (e.g., Human ProteinPedia) using unified scoring thresholds. Validate with orthogonal methods like crosslinking-MS or bimolecular fluorescence complementation .
Q. What statistical frameworks are robust for quantifying HIR1 expression levels in low-abundance samples?
- Methodology : Apply Bayesian models to integrate technical replicates and account for missing data. Use spike-in controls (e.g., SILAC) for absolute quantification in mass spectrometry .
Ethical & Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
